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Core Science & Biosynthesis

Foundational

3-Bromo-3,4-dihydroquinolin-2(1H)-one CAS number

An In-Depth Technical Guide to 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4): Synthesis, Mechanisms, and Pharmaceutical Applications Executive Summary In the landscape of modern medicinal chemistry, functiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4): Synthesis, Mechanisms, and Pharmaceutical Applications

Executive Summary

In the landscape of modern medicinal chemistry, functionalized quinolinone derivatives serve as privileged scaffolds for a wide array of neuropharmacological and cardiovascular agents. Among these, 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4) emerges as a critical electrophilic intermediate. Characterized by its reactive α-bromo lactam moiety, this compound is indispensable for the downstream synthesis of complex Active Pharmaceutical Ingredients (APIs), including NR2B receptor antagonists and atypical antipsychotics[1].

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthesis methodologies, and downstream applications of 3-Bromo-3,4-dihydroquinolin-2(1H)-one, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Structural Analysis

The utility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one stems from its precise molecular architecture. The bromine atom at the C-3 (alpha) position is highly activated due to the adjacent carbonyl group of the lactam ring. This alpha-halo amide structure makes the C-3 carbon highly susceptible to nucleophilic attack (SN2 mechanisms), enabling rapid derivatization.

To ensure reproducibility in synthetic workflows, standardizing the quantitative specifications of the starting material is paramount. Table 1 summarizes the critical physicochemical data required for stoichiometric calculations and quality control[2].

Table 1: Physicochemical Specifications of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

PropertyValueAnalytical Significance
CAS Number 1131594-73-4Unique identifier for regulatory and procurement tracking.
Molecular Formula C9H8BrNODictates elemental composition and mass balance.
Molecular Weight 226.07 g/mol Essential for precise stoichiometric scaling in API synthesis.
Standard Purity ≥ 95.0%Required threshold to prevent side-reactions in cross-coupling[2].
Appearance SolidVisual indicator of crude vs. recrystallized state.
Electrophilic Center C-3 (α-position)Primary site for nucleophilic substitution and derivatization.

Synthesis Methodology: Controlled α-Bromination

The synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one is typically achieved via the direct electrophilic α-bromination of 3,4-dihydroquinolin-2(1H)-one. The choice of brominating agent and reaction conditions is critical to prevent over-bromination or unwanted aromatic substitution.

Causality in Experimental Design
  • Reagent Selection (NBS vs. Br2): N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2) because NBS provides a controlled, low steady-state concentration of reactive bromine[3]. This minimizes the risk of electrophilic aromatic substitution on the benzene ring and strongly favors alpha-bromination at the lactam.

  • Temperature Control: The reaction is initiated at 0°C to suppress radical pathways (which could lead to benzylic bromination at C-4) and strictly enforce an ionic enolization-driven mechanism[3].

  • Solvent Dynamics: Aprotic solvents like acetonitrile or halogenated solvents like chloroform are utilized to stabilize the polar transition states without reacting with the electrophilic bromine species[3].

Step-by-Step Protocol: Synthesis and Self-Validation

Step 1: Enolization and Preparation Dissolve 10.0 mmol of 3,4-dihydroquinolin-2(1H)-one in 30 mL of anhydrous acetonitrile under an inert nitrogen atmosphere. Stir the mixture until complete dissolution is achieved.

Step 2: Electrophilic Bromination Cool the reaction flask to 0°C using an ice-water bath. Slowly add 10.5 mmol (1.05 equivalents) of N-Bromosuccinimide (NBS) in small portions over 15 minutes.

  • Self-Validation Checkpoint: The slight molar excess of NBS ensures complete conversion while minimizing di-bromination. The low temperature prevents thermal runaway and radical initiation.

Step 3: Reaction Propagation Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20-25°C). Stir for 2 to 3 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is deemed complete when the starting material spot is entirely consumed.

Step 4: Quenching and Phase Separation Concentrate the reaction mixture under reduced pressure to remove the majority of the acetonitrile. Redissolve the resulting crude residue in 50 mL of Dichloromethane (DCM). Wash the organic layer sequentially with distilled water (2 x 30 mL) and saturated aqueous NaCl (brine, 30 mL).

  • Causality: The byproduct of NBS is succinimide, which is highly water-soluble. The aqueous washes efficiently partition the succinimide away from the target brominated product, which remains in the DCM layer.

Step 5: Drying and Purification Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent in vacuo. Purify the crude solid via recrystallization from ethanol or silica gel flash chromatography to yield pure 3-Bromo-3,4-dihydroquinolin-2(1H)-one[2]. Validate the final structure via 1H-NMR (noting the characteristic shift of the C-3 proton) and HPLC (targeting >95% purity)[2].

SynthesisWorkflow A 3,4-Dihydroquinolin-2(1H)-one (Starting Material) B Enolization (Solvent: Acetonitrile) A->B Dissolution C Electrophilic Bromination (NBS Addition at 0°C) B->C NBS, 0°C to RT D 3-Bromo-3,4-dihydroquinolin-2(1H)-one (Crude Product) C->D 2-3 Hours Stirring E Aqueous Workup (Succinimide Removal) D->E DCM / H2O Wash F Pure API Intermediate (CAS: 1131594-73-4) E->F Recrystallization HPLC >95%

Synthesis and purification workflow of 3-Bromo-3,4-dihydroquinolin-2(1H)-one.

Pharmaceutical Applications & Derivatization Pathways

The primary value of 3-Bromo-3,4-dihydroquinolin-2(1H)-one lies in its role as a versatile building block. The C-3 bromine acts as an excellent leaving group, paving the way for the synthesis of diverse therapeutic agents.

Synthesis of NR2B Receptor Antagonists

Nucleophilic substitution of the C-3 bromine with various primary or secondary amines yields 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives. These functionalized quinolinones are extensively documented as potent antagonists of the NMDA NR2B receptor[1]. Such compounds are critical in the research and treatment of neurological disorders, including traumatic brain injury, Parkinson's disease, and severe depression[1].

Dehydrobromination to Quinolin-2(1H)-ones

Treatment of 3-Bromo-3,4-dihydroquinolin-2(1H)-one with a strong, non-nucleophilic base (e.g., DBU or potassium tert-butoxide) triggers an E2 elimination reaction. This dehydrobromination yields the fully unsaturated quinolin-2(1H)-one core, a structural motif found in numerous FDA-approved drugs, including the antipsychotic aripiprazole and the vasodilator cilostazol.

Palladium-Catalyzed Cross-Coupling

The alpha-bromo lactam can also participate in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) under highly optimized conditions, allowing for the installation of aryl or alkyl groups directly at the C-3 position.

Derivatization Core 3-Bromo-3,4-dihydroquinolin-2(1H)-one CAS: 1131594-73-4 Path1 Nucleophilic Substitution (Amines/Alcohols) Core->Path1 Path2 Dehydrobromination (Base Promoted) Core->Path2 Path3 Cross-Coupling (Palladium Catalyzed) Core->Path3 Prod1 3-Amino Derivatives (NR2B Antagonists / CNS Drugs) Path1->Prod1 SN2 Mechanism Prod2 Quinolin-2(1H)-one (Unsaturated API Scaffold) Path2->Prod2 E2 Elimination Prod3 3-Aryl/Alkyl Derivatives (Advanced Intermediates) Path3->Prod3 Suzuki/Stille

Downstream derivatization pathways of 3-Bromo-3,4-dihydroquinolin-2(1H)-one in drug discovery.

Quality Control and Analytical Validation

To ensure the integrity of the synthesized 3-Bromo-3,4-dihydroquinolin-2(1H)-one, a rigorous, self-validating analytical framework must be employed:

  • High-Performance Liquid Chromatography (HPLC): Utilized to verify that the purity exceeds the 95.0% threshold required for pharmaceutical intermediates[2]. Impurities such as unreacted starting material or di-brominated byproducts must be quantified.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR is critical for structural confirmation[2]. The successful incorporation of the bromine atom is validated by the disappearance of the C-3 methylene protons and the appearance of a distinct methine proton shifted downfield due to the deshielding effect of the electronegative bromine.

  • Mass Spectrometry (LC-MS): Confirms the molecular weight (226.07 g/mol ) and the characteristic 1:1 isotopic isotopic pattern (M and M+2 peaks) indicative of a single bromine atom[2].

References

  • 3-BroMo-3,4-dihydroquinolin-2(1H)-one - ChemBK Source: ChemBK Chemical Database URL:[Link]

  • Ethylone patented technology retrieval search results (NR2B receptor antagonists) Source: Patsnap Eureka URL:[Link]

Sources

Exploratory

Introduction: The Strategic Importance of a Versatile Scaffold

An In-depth Technical Guide to 3-Bromo-3,4-dihydroquinolin-2(1H)-one: Synthesis, Reactivity, and Applications in Drug Discovery The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold that forms the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-3,4-dihydroquinolin-2(1H)-one: Synthesis, Reactivity, and Applications in Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural products and pharmacologically active molecules.[1][2][3] Its presence in compounds targeting a wide array of diseases, from cancer to neurological disorders, has established it as a focal point in medicinal chemistry.[4][5][6][7][8] The introduction of a bromine atom at the 3-position transforms this stable core into a highly versatile synthetic intermediate: 3-Bromo-3,4-dihydroquinolin-2(1H)-one . The bromine atom is not merely a structural component; it is a strategic functional handle, an excellent leaving group that unlocks a plethora of subsequent chemical transformations.[4] This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this key building block, offering field-proven insights for researchers in drug development.

Synthesis: From Core Scaffold to Key Intermediate

The synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one is best understood as a two-part process: first, the construction of the parent dihydroquinolinone ring system, followed by its selective bromination at the C-3 position.

Part 1: Constructing the 3,4-Dihydroquinolin-2(1H)-one Core

Historically, the synthesis of the dihydroquinolinone scaffold relied on classical methods such as Friedel-Crafts reactions or Beckmann rearrangements.[1] While effective, these methods often require harsh conditions. Modern synthetic chemistry has ushered in more efficient and milder catalytic approaches. These include:

  • Microwave-Assisted Multicomponent Reactions: Combining aromatic amines, aldehydes, and active methylene compounds under microwave irradiation offers a rapid and high-yield route to diverse dihydroquinolinone derivatives.[1]

  • Catalytic Cyclization of N-Arylamides: A range of transition-metal catalysts (e.g., palladium, ruthenium) and even photoredox catalysts can facilitate the intramolecular cyclization of α,β-unsaturated N-arylamides to form the desired ring system with high efficiency.[2][9]

Part 2: Selective α-Bromination

The key to synthesizing the title compound is the selective introduction of bromine at the C-3 position, which is alpha to the carbonyl group. This is achieved via an electrophilic bromination of the corresponding enol or enolate intermediate. While direct bromination with liquid bromine (Br₂) is possible, it often leads to side products and requires careful handling. The use of N-Bromosuccinimide (NBS) is the preferred industrial and laboratory method, offering superior selectivity, milder reaction conditions, and operational simplicity.[10]

Experimental Protocol: Synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

This protocol describes a robust method for the α-bromination of 3,4-dihydroquinolin-2(1H)-one using N-Bromosuccinimide.

Materials:

  • 3,4-Dihydroquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl Peroxide or AIBN (radical initiator, optional but recommended for reproducibility)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroquinolin-2(1H)-one (1.0 eq) in CCl₄ (or CH₃CN).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

    • Causality Note: NBS is the electrophilic bromine source. The radical initiator helps to initiate the reaction, particularly in a non-polar solvent like CCl₄, by ensuring a consistent low concentration of Br₂, which is the active brominating species in this mechanism.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any unreacted bromine), and brine.

    • Causality Note: The aqueous washes remove acidic impurities and unreacted reagents, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-Bromo-3,4-dihydroquinolin-2(1H)-one.[10]

G cluster_synthesis Synthesis Workflow A 1. Dissolve 3,4-Dihydroquinolin-2(1H)-one in CCl4 B 2. Add NBS and Initiator A->B C 3. Heat to Reflux (2-4h) B->C D 4. Cool and Filter Succinimide C->D E 5. Aqueous Work-up (NaHCO3, Na2S2O3, Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify (Recrystallization/Chromatography) F->G H Pure 3-Bromo-3,4-dihydroquinolin-2(1H)-one G->H

Synthetic workflow for 3-Bromo-3,4-dihydroquinolin-2(1H)-one.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on the expected properties of the target molecule, drawing parallels from its isomers.

PropertyValueReference
Molecular Formula C₉H₈BrNO[11][12]
Molecular Weight 226.07 g/mol [11][12]
Appearance Expected to be an off-white to pale yellow solid
Storage Store in a cool, dry, dark place under inert atmosphere[4]

Expected Spectroscopic Data:

  • ¹H NMR: The proton at the C-3 position, now bearing the bromine, will be a key diagnostic signal, appearing as a doublet of doublets (dd) or triplet (t) shifted significantly downfield compared to the parent compound. The two protons at C-4 will also exhibit a diastereotopic splitting pattern.

  • ¹³C NMR: The carbon atom C-3 will show a significant upfield shift due to the heavy atom effect of bromine.

  • Mass Spectrometry (ESI-MS): The spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺).

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹) and the amide C=O stretch (around 1680 cm⁻¹) are expected.

Reactivity and Applications in Drug Discovery

The true value of 3-Bromo-3,4-dihydroquinolin-2(1H)-one lies in its reactivity. The C-Br bond at the 3-position is primed for nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. This positions the molecule as a critical starting point for generating libraries of novel compounds for structure-activity relationship (SAR) studies.

Key Reactions:

  • Nucleophilic Substitution: Reaction with amines, thiols, alcohols, and other nucleophiles to displace the bromide and form new C-N, C-S, and C-O bonds.

  • Precursor to Complex Heterocycles: The bromo-intermediate can be used to construct more complex, fused ring systems, expanding the chemical diversity accessible from the dihydroquinolinone core.

The dihydroquinolinone scaffold is a validated pharmacophore. Derivatives have shown potent activity in several therapeutic areas:

  • Oncology: Analogues have been developed as inhibitors of tubulin polymerization and as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis-dependent tumors like glioblastoma.[5][7][8]

  • Neurological Disorders: The scaffold is a key component in inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for treating neuropathic pain and migraine.[4]

  • Anticonvulsant Activity: Fused triazolo-quinoline derivatives, synthesized from dihydroquinolinone precursors, have demonstrated significant potential as antiepileptic agents.[6]

G cluster_pathway VEGFR2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PLC PLCγ P1->PLC PI3K PI3K P1->PI3K RAS Ras/Raf/MEK/ERK P1->RAS Cell Angiogenesis Cell Proliferation Survival PLC->Cell AKT Akt PI3K->AKT AKT->Cell RAS->Cell Inhibitor Dihydroquinolinone Analogue Inhibitor->VEGFR2 Inhibits ATP Binding

Inhibition of the VEGFR2 pathway by dihydroquinolinone analogues.

Conclusion

3-Bromo-3,4-dihydroquinolin-2(1H)-one is more than just a halogenated heterocycle; it is a pivotal molecular tool. Its synthesis from the parent dihydroquinolinone is straightforward and efficient, and its true power is realized in its subsequent functionalization. The C-3 bromine atom provides a reliable anchor point for introducing chemical diversity, enabling medicinal chemists to systematically explore the chemical space around a biologically validated core. For researchers and scientists in drug development, mastering the synthesis and reactivity of this intermediate opens the door to novel therapeutic agents targeting some of the most challenging diseases.

References

  • Zhu, Y., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 8-Bromo-3,4-dihydroquinolin-2(1h)-one. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Z., et al. (n.d.). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PMC. Available at: [Link]

  • Wang, L., et al. (2012). highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. HETEROCYCLES, Vol. 85, No. 7. Available at: [Link]

  • MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Available at: [Link]

  • PubChem. 6-Bromo-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Al-Suhaimi, K., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PMC. Available at: [Link]

  • Singh, S., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2026). Bromination and cyclization of 1,7-enynes: Easily access dibromo-3,4-dihydroquinolin-2(1H)-ones. Available at: [Link]

  • ResearchGate. (2025). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

  • MDPI. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Available at: [Link]

  • RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Available at: [Link]

  • ResearchGate. (2025). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. Available at: [Link]

  • IntechOpen. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

Core Directive & Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for precise functionalization of heterocyclic scaffolds. The 3,4-dihydroquinolin-2(1H)-one core is a...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Introduction

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for precise functionalization of heterocyclic scaffolds. The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in drug discovery, serving as the backbone for numerous neuroactive compounds, including atypical antipsychotics and Kynurenine Aminotransferase II (KAT II) inhibitors .

Functionalizing this core at the 3-position is a critical step in generating structural diversity. 3-Bromo-3,4-dihydroquinolin-2(1H)-one serves as an indispensable electrophilic intermediate. The presence of the alpha-bromo lactam moiety allows for rapid downstream diversification via nucleophilic substitution or elimination reactions. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic rationale, and validated synthetic protocols for this compound.

Physicochemical Profiling

Before initiating any synthetic workflow, establishing a rigorous physicochemical profile is mandatory. The exact molecular weight and formula dictate stoichiometric calculations and analytical validation parameters.

PropertyValue
Compound Name 3-Bromo-3,4-dihydroquinolin-2(1H)-one
IUPAC Name 3-bromo-3,4-dihydro-1H-quinolin-2-one
CAS Registry Number 1131594-73-4
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Structural Class Alpha-bromo lactam / Dihydroquinolinone
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 1 (C=O)
Key Reactive Site C3 (Electrophilic center for SN2)

Note: The molecular weight (226.07 g/mol ) is consistent across all monobrominated dihydroquinolinone isomers, such as the 6-bromo and 8-bromo derivatives .

Synthetic Methodologies & Mechanistic Rationale

The synthesis of 3-bromo-3,4-dihydroquinolin-2(1H)-one typically proceeds via the direct alpha-bromination of the parent lactam. Due to the presence of an acidic N-H proton and the risk of polybromination, kinetic enolization followed by silyl trapping is the most reliable and high-yielding approach.

Synthesis A 3,4-dihydroquinolin-2(1H)-one (Starting Material) B Kinetic Enolization (2.2 eq LDA, -78°C) A->B C Silyl Enol Ether (TMSCl Trapping) B->C D Electrophilic Bromination (NBS, THF) C->D E 3-Bromo-3,4-dihydroquinolin-2(1H)-one (Target Compound) D->E F N-(2-bromophenyl)- 3-bromopropanamide G Intramolecular Cyclization (Lewis Acid / Pd-Cat) F->G G->E

Synthetic pathways to 3-Bromo-3,4-dihydroquinolin-2(1H)-one via enolization or cyclization.

Protocol: Enolate-Mediated Alpha-Bromination

This protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to the chemist.

Step 1: System Preparation & Substrate Dissolution

  • Action: Flame-dry a Schlenk flask under argon. Dissolve 1.0 equivalent of 3,4-dihydroquinolin-2(1H)-one in anhydrous tetrahydrofuran (THF) (0.2 M concentration).

  • Causality: Strict anhydrous conditions are non-negotiable. Moisture will rapidly protonate the highly basic LDA used in the next step, killing the reaction before enolization can occur.

Step 2: Kinetic Enolization

  • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add Lithium diisopropylamide (LDA) (2.2 equivalents) dropwise over 15 minutes. Stir for 45 minutes.

  • Causality: The N-H proton of the lactam (pKa ~15) is significantly more acidic than the alpha-C-H (pKa ~25). Therefore, 2.2 equivalents of base are required. The first equivalent deprotonates the nitrogen to form an amide anion; the second equivalent deprotonates the C3 position to form the dianion. The -78 °C temperature ensures kinetic control, preventing unwanted self-condensation.

Step 3: Silyl Trapping

  • Action: Add Trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise. Allow the mixture to warm to 0 °C for 30 minutes.

  • Causality: Direct bromination of the dianion often leads to over-bromination (e.g., 3,3-dibromo derivatives). Trapping the enolate with TMSCl forms a neutral, stable silyl enol ether, which reacts much more predictably with electrophiles.

Step 4: Electrophilic Bromination

  • Action: Re-cool the mixture to -78 °C. Add N-Bromosuccinimide (NBS) (1.1 eq) dissolved in anhydrous THF. Stir for 2 hours, allowing it to slowly reach room temperature.

  • Causality: NBS provides a low, steady concentration of electrophilic bromine (Br+), minimizing the oxidative side reactions and degradation that molecular Br2 might cause.

Step 5: Quenching, Workup, & Validation

  • Action: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over MgSO4.

  • Causality: NH4Cl provides mild acidic protons to quench any remaining base and hydrolyze the silyl group without degrading the lactam ring.

  • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The emergence of a new, less polar, UV-active spot indicates successful bromination. Post-purification, 1H-NMR must confirm the loss of the C3-CH2 multiplet and the appearance of a distinct C3-CH doublet/triplet at ~4.5 ppm.

Downstream Applications in Drug Discovery

Once synthesized, 3-bromo-3,4-dihydroquinolin-2(1H)-one is rarely the final drug candidate; rather, it is a highly active scaffold. The alpha-bromo group is an excellent leaving group for nucleophilic substitution, allowing medicinal chemists to install various pharmacophores.

Functionalization A 3-Bromo-3,4-dihydroquinolin-2(1H)-one B Nucleophilic Amination (1° or 2° Amines) A->B C Base-Promoted Elimination (DBU or TEA) A->C D 3-Amino-3,4-dihydroquinolin-2(1H)-ones (KAT II Inhibitors) B->D E 3-Bromoquinolin-2(1H)-one (Cross-Coupling Scaffold) C->E

Downstream functionalization of the 3-bromo intermediate in drug discovery.

For example, reacting this intermediate with primary or secondary amines yields 3-amino-3,4-dihydroquinolin-2(1H)-ones. These specific motifs are heavily patented as inhibitors of Kynurenine Aminotransferase II (KAT II), which are investigated for their potential to treat cognitive deficits in schizophrenia . Alternatively, base-promoted elimination yields 3-bromoquinolin-2(1H)-one, a rigid, fully aromatic scaffold primed for Suzuki or Stille cross-coupling reactions .

References

  • Google Patents. "US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors".
  • ChemBK. "3-BroMo-3,4-dihydroquinolin-2(1H)-one". Available at: [Link]

  • PubChem. "8-Bromo-3,4-dihydroquinolin-2(1h)-one | CID 22719835". Available at:[Link]

Exploratory

solubility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one in different solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited publicly available solubility data for the specific 3-bromo isomer, this guide establishes a predictive solubility framework based on fundamental chemical principles and available data for closely related structural analogs, such as 6-Bromo-3,4-dihydroquinolin-2(1H)-one.[1] We present a theoretical analysis of the structural features governing solubility, a qualitative solubility profile in common laboratory solvents, and a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics to facilitate its use in synthesis, formulation, and biological screening.

Introduction: The Quinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a benzo-fused lactam structure prevalent in numerous natural products and drug candidates.[1] These scaffolds are foundational in medicinal chemistry for the development of novel therapeutic agents targeting a range of conditions, including neurological and cardiovascular disorders.[1] 3-Bromo-3,4-dihydroquinolin-2(1H)-one serves as a valuable synthetic intermediate, where the bromine atom provides a versatile handle for functionalization through reactions like cross-coupling, enabling the exploration of diverse chemical space.[1]

A compound's solubility is a critical physicochemical parameter that dictates its behavior in both chemical reactions and biological systems. For synthetic chemists, it influences the choice of reaction solvents, purification methods (e.g., crystallization), and overall process efficiency. For drug development professionals, poor aqueous solubility can severely limit a compound's bioavailability and therapeutic potential. Therefore, a robust understanding and accurate measurement of the solubility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one are paramount for its effective application.

Physicochemical & Structural Properties

To understand the solubility of a molecule, one must first consider its fundamental properties. While specific data for the 3-bromo isomer is sparse, the properties of its isomers are well-documented and provide a reliable proxy. The following table summarizes key properties for the representative analog, 6-Bromo-3,4-dihydroquinolin-2(1H)-one.

PropertyValueSource
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
Appearance Light-sensitive solid[1]
Melting Point 170-174 °C[1]
Computed XLogP3 1.8[2]
Hydrogen Bond Donor Count 1 (from the lactam N-H)[2]
Hydrogen Bond Acceptor Count 1 (from the lactam C=O)[2]

The molecule's structure is characterized by three key regions influencing its solubility:

  • The Lactam Ring: The cyclic amide group (-NH-C=O) is polar and capable of participating in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This region promotes interaction with polar solvents.

  • The Benzene Ring: This aromatic portion is nonpolar and hydrophobic, contributing to solubility in less polar organic solvents and reducing solubility in water.

  • The Bromo-Substituent: The bromine atom increases the molecule's overall molecular weight and polarizability, but its direct impact on solubility is complex and depends on its position.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces between solute and solvent molecules.[3] For a solute to dissolve, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Based on the structure of 3-Bromo-3,4-dihydroquinolin-2(1H)-one:

  • Poor Aqueous Solubility: The molecule's significant hydrophobic surface area from the fused benzene ring and the overall molecular size are expected to outweigh the hydrogen bonding capability of the single lactam group, leading to very low solubility in water.

  • Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They are expected to effectively solvate the lactam portion of the molecule, leading to high solubility. This is supported by the common use of DMF in reactions involving similar compounds.[4]

  • Solubility in Alcohols: Polar protic solvents like methanol and ethanol can engage in hydrogen bonding with the lactam group. However, their smaller nonpolar regions compared to the solute may limit high solubility. Moderate to good solubility is anticipated.

  • Insolubility in Nonpolar Solvents: Solvents such as hexanes and toluene lack the polarity and hydrogen bonding ability to interact favorably with the polar lactam group. Consequently, the compound is expected to be largely insoluble in these solvents.[5]

The following table provides a predicted qualitative solubility profile.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble in Water; Sparingly to Moderately Soluble in AlcoholsThe lactam's H-bonding is insufficient to overcome the large hydrophobic region in water. Alcohols offer a better balance of polar and nonpolar interactions.
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)Soluble to Very SolubleStrong dipole-dipole interactions and H-bond acceptance effectively solvate the polar lactam functional group.
Nonpolar Hexanes, Toluene, Diethyl EtherInsolubleLack of favorable intermolecular interactions between the nonpolar solvent and the polar lactam group.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is a globally recognized standard for determining the thermodynamic equilibrium solubility of a compound.[6] It is conceptually simple: an excess of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached.[6] The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Safety & Handling Precautions

Researcher Discretion is Advised. Before beginning any experimental work, consult the most recent Safety Data Sheet (SDS) for 3-Bromo-3,4-dihydroquinolin-2(1H)-one or its close analogs.

  • Hazard Profile: Analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] They cause skin and serious eye irritation and may cause respiratory irritation.[2][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

  • Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Materials & Equipment
  • 3-Bromo-3,4-dihydroquinolin-2(1H)-one (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Analytical balance

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge with appropriate tubes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Slurry:

    • Causality: Adding a clear excess of solid is crucial to ensure that the final solution is genuinely saturated. A common starting point is to add approximately 2-5 mg of the solid compound to 1 mL of the test solvent in a glass vial. The exact amount should be enough to have visible undissolved solid at the end of the experiment.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials on an orbital shaker set to a consistent temperature (e.g., 25 °C for room temperature solubility) and agitation speed.

    • Equilibrate for at least 24-48 hours.

    • Causality: Reaching thermodynamic equilibrium is not instantaneous. A sufficient equilibration time is necessary to allow the dissolution process to complete. For some crystalline compounds, this can take longer than 24 hours. Preliminary time-course experiments can be run to validate the minimum required equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10-15 minutes) to pellet the remaining undissolved solid.

    • Causality: This step is critical for cleanly separating the saturated liquid phase (supernatant) from the excess solid phase. Inadequate separation is a common source of erroneously high solubility values.

  • Sample Collection and Preparation:

    • Carefully aspirate a known volume of the clear supernatant using a calibrated pipette.

    • For an additional purification step, the collected supernatant can be filtered through a 0.22 µm syringe filter.

    • Causality: Filtration removes any fine particulate matter that may not have been pelleted during centrifugation. It is important to discard the first few drops from the filter to avoid errors from potential drug adsorption to the filter membrane.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV.[10]

    • Causality: Direct analysis of the saturated solution is often not possible as the concentration may be too high for the detector. Accurate dilution and quantification against a standard curve are essential for obtaining a reliable result.

  • Calculation:

    • Using the concentration determined from the calibration curve, back-calculate the original concentration in the saturated supernatant, accounting for all dilution factors. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizing the Process

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Solvent B 2. Create Slurry in Vial A->B C 3. Agitate at Constant Temp (24-48 hours) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Collect Supernatant (Optional: Syringe Filter) D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC F->G H 8. Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

G cluster_solute cluster_solvent cluster_system Solubility Thermodynamic Solubility Solute Solute Properties Solute->Solubility Polarity_solute Polarity Hbond_solute H-Bonding (Donor/Acceptor) MW Size & Shape (Molecular Weight) Crystal Crystal Lattice Energy Solvent Solvent Properties Solvent->Solubility Polarity_solvent Polarity Hbond_solvent H-Bonding (Protic/Aprotic) pH pH (for aqueous) System System Conditions System->Solubility Temp Temperature Pressure Pressure Polarity_solute->Solubility Hbond_solute->Solubility MW->Solubility Crystal->Solubility Polarity_solvent->Solubility Hbond_solvent->Solubility pH->Solubility Temp->Solubility Pressure->Solubility

Caption: Key Factors Governing Compound Solubility.

Conclusion

While direct experimental data for the solubility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one remains to be published, a robust qualitative profile can be confidently predicted based on its molecular structure and the principles of physical organic chemistry. The compound is expected to exhibit poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF, making these suitable choices for reaction and stock solution preparation. For applications requiring aqueous buffers, formulation strategies may be necessary to achieve desired concentrations. The standardized shake-flask protocol detailed herein provides a reliable and reproducible method for researchers to generate precise, quantitative solubility data, which is essential for advancing the use of this important chemical scaffold in research and development.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Ibrahim, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. [Link]

  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Hill Brothers Chemical Company. (n.d.). MATERIAL SAFETY DATA SHEET - BromPlus Tablets. [Link]

  • University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Al-Bayati, F. A. H. (2018). The Chemistry and Biology of Beta-Lactams. IntechOpen. [Link]

  • PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Li, J., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 8-Bromo-3,4-dihydroquinolin-2(1h)-one. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of ß-lactams: Constraints and control. [Link]

  • Google Patents. (n.d.). US11077036B2 - Lactam solubility.
  • Google Patents. (n.d.). WO1998048037A1 - A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.
  • ACS Publications. (2004, February 3). Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. The Journal of Physical Chemistry B. [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

  • MDPI. (2022, August 9). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthetic Utility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

Abstract This technical guide provides a comprehensive overview of the synthetic applications of 3-Bromo-3,4-dihydroquinolin-2(1H)-one, a versatile heterocyclic building block. The 3,4-dihydroquinolin-2(1H)-one core is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 3-Bromo-3,4-dihydroquinolin-2(1H)-one, a versatile heterocyclic building block. The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold found in numerous natural products and pharmacologically active molecules, making its derivatives highly valuable in drug discovery and medicinal chemistry.[1][2][3] The bromine atom at the C3 position serves as a versatile functional handle, enabling a range of subsequent transformations. This document details key reaction pathways, including oxidative aromatization to access the corresponding vinyl bromide, and its subsequent use in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to guide researchers in leveraging this reagent for the synthesis of complex molecular architectures.

Introduction: The Significance of the Quinolinone Scaffold

The quinolinone and its partially saturated analogue, 3,4-dihydroquinolin-2(1H)-one, represent a class of benzo-fused lactams of profound importance.[1] This structural motif is a cornerstone in the development of therapeutic agents, with applications ranging from antipsychotics to potential treatments for cardiovascular and neurodegenerative diseases.[3][4][5] The ability to functionalize this core scaffold is paramount for structure-activity relationship (SAR) studies. 3-Bromo-3,4-dihydroquinolin-2(1H)-one emerges as a key intermediate, offering a reactive site for introducing molecular diversity, primarily through the strategic use of modern synthetic methodologies.

Strategic Overview: A Two-Stage Approach to Functionalization

The primary synthetic utility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one is realized through a two-stage strategic approach. The initial step involves an oxidative aromatization to form the more reactive 3-bromoquinolin-2(1H)-one, a vinyl bromide. This intermediate is then primed for a variety of powerful palladium-catalyzed cross-coupling reactions, which constitute the second stage. This strategy allows for the efficient construction of C-C and C-N bonds at the C3 position.

G A 3-Bromo-3,4-dihydro- quinolin-2(1H)-one B Stage 1: Oxidative Aromatization A->B DDQ or MnO₂ C 3-Bromoquinolin-2(1H)-one (Vinyl Bromide Intermediate) B->C D Stage 2: Pd-Catalyzed Cross-Coupling C->D E 3-Aryl-quinolin-2(1H)-ones (Suzuki Coupling) D->E ArB(OH)₂ F 3-Amino-quinolin-2(1H)-ones (Buchwald-Hartwig Amination) D->F R₂NH G 3-Alkynyl-quinolin-2(1H)-ones (Sonogashira Coupling) D->G Alkyne G pd0 Pd(0)L₂ (Active Catalyst) oxadd Oxidative Addition pd0->oxadd R-Br pd2_complex R-Pd(II)L₂-Br oxadd->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'-[M] pd2_complex2 R-Pd(II)L₂-R' transmetal->pd2_complex2 redelim Reductive Elimination pd2_complex2->redelim redelim->pd0 Catalyst Regeneration product R-R' (Product) redelim->product

Sources

Application

Application Note: The Role of 3-Bromo-3,4-dihydroquinolin-2(1H)-one in Drug Discovery and Asymmetric Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4) Executive Summary & Chemical Context The hydrocarbostyril (3,4-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4)

Executive Summary & Chemical Context

The hydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) core is a widely recognized privileged scaffold in medicinal chemistry, forming the structural foundation of blockbuster therapeutics such as aripiprazole and cilostazol. Within this chemical space, 3-Bromo-3,4-dihydroquinolin-2(1H)-one serves as a critical, highly reactive electrophilic intermediate.

Structurally, this compound is an


-bromo lactam. The proximity of the bromine atom to the electron-withdrawing lactam carbonyl significantly lowers the LUMO energy of the C–Br bond, making the C3 position highly susceptible to nucleophilic attack (

) and radical-mediated cross-coupling. This unique reactivity profile allows medicinal chemists to rapidly synthesize diverse 3-substituted quinolin-2(1H)-ones, including 3-amino-3,4-dihydrocarbostyrils (potent CNS and antimicrobial agents)[1] and 3-arylquinolin-2(1H)-ones (anti-proliferative and oncology targets) [2].

Mechanistic Divergence in Drug Discovery

The strategic value of 3-Bromo-3,4-dihydroquinolin-2(1H)-one lies in its ability to undergo three distinct mechanistic pathways, each leading to a different pharmacological class:

  • Nucleophilic Substitution (

    
    ):  Displacement of the 
    
    
    
    -bromide by nitrogen, oxygen, or sulfur nucleophiles. This is the primary route for synthesizing 3-amino derivatives. Crucial Causality: Because the C4 protons are slightly acidic, strong bases or high temperatures will trigger a competing
    
    
    elimination (dehydrohalogenation), yielding the unsubstituted quinolin-2(1H)-one. Therefore, substitutions must employ mild, non-nucleophilic bases and strict temperature control.
  • 
    -
    
    
    
    Cross-Coupling:
    Advanced palladium-catalyzed Suzuki-Miyaura couplings can directly arylate the
    
    
    C3 carbon, providing precursors to 3-aryl-quinolin-2-ones, which exhibit potent cytotoxic activity against tumoral cells [3].
  • Reductive Amination / Asymmetric Alkylation: Through phase-transfer catalysis, the racemic

    
    -bromo lactam can be converted into chiral 3-amino-3,4-dihydroquinolin-2(1H)-ones, requiring stringent conditions to prevent racemization [4].
    

G A 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4) B Nucleophilic Substitution (SN2) Mild Base / Low Temp A->B C Pd-Catalyzed sp3 Cross-Coupling Bulky Phosphine Ligands A->C D E2 Dehydrohalogenation Strong Base / Heat A->D E 3-Amino-3,4-dihydrocarbostyrils (CNS / Antimicrobial Agents) B->E F 3-Aryl-3,4-dihydroquinolin-2-ones (Oncology / Anti-proliferative) C->F G Quinolin-2(1H)-ones (Aromatic Scaffolds) D->G

Caption: Synthetic divergence of 3-Bromo-3,4-dihydroquinolin-2(1H)-one into key pharmacological scaffolds.

Quantitative Data Presentation

To optimize synthetic workflows, researchers must balance the desired transformation against the competing


 elimination pathway. Table 1 summarizes the optimized reaction profiles.

Table 1: Reaction Profiles and Chemoselectivity of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

TransformationReagents / CatalystTemp (°C)Competing Side ReactionTypical YieldTarget Scaffold
Azidation (

)

, DMF
0 to 25

Elimination (<5%)
85 - 92%3-Azido intermediate
Direct Amination

(aq) or

,

25 to 40Over-alkylation (20%)60 - 75%3-Amino derivatives

Suzuki Coupling

,

, XPhos
60 to 80Protodeboronation (10%)65 - 80%3-Aryl derivatives
Dehydrohalogenation DBU or

, THF
80 (Reflux)N-alkylation (if unmasked)>95%Quinolin-2(1H)-one

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to maximize yield while suppressing the inherent vulnerabilities of the


-bromo lactam system (specifically, over-alkylation and premature elimination).
Protocol A: Synthesis of 3-Amino-3,4-dihydroquinolin-2(1H)-one via Azidation-Reduction

Direct amination with ammonia often leads to secondary/tertiary amine byproducts due to the high reactivity of the primary amine product. This two-step Staudinger approach ensures absolute primary amine fidelity.

Step 1: Nucleophilic Azidation

  • Preparation: In an oven-dried 100 mL round-bottom flask under

    
     atmosphere, dissolve 3-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv, 5.0 mmol) in anhydrous DMF (20 mL).
    Causality: Anhydrous DMF is chosen because its high dielectric constant stabilizes the polar transition state of the 
    
    
    
    reaction without acting as a nucleophile.
  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Azide (

    
    , 1.2 equiv, 6.0 mmol) in portions.
    Causality: Strict temperature control at 0 °C during addition prevents the thermal activation required for the competing 
    
    
    
    dehydrohalogenation.
  • Reaction: Remove the ice bath and stir at 25 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench with ice water (50 mL) to precipitate the 3-azido intermediate. Extract with EtOAc (

    
     mL), wash the organic layer with brine (
    
    
    
    mL) to remove residual DMF, dry over
    
    
    , and concentrate in vacuo.

Step 2: Staudinger Reduction

  • Preparation: Dissolve the crude 3-azido-3,4-dihydroquinolin-2(1H)-one in a THF/Water mixture (10:1 v/v, 22 mL).

  • Reduction: Add Triphenylphosphine (

    
    , 1.5 equiv) portion-wise at room temperature. Stir for 12 hours until nitrogen evolution ceases.
    Causality: The Staudinger reduction is highly chemoselective, reducing the azide to a primary amine without affecting the lactam carbonyl.
    
  • Purification: Acidify with 1M HCl to pH 2, extract with DCM to remove triphenylphosphine oxide (

    
    ). Basify the aqueous layer with 1M NaOH to pH 10, and extract with EtOAc to isolate the pure 3-amino-3,4-dihydroquinolin-2(1H)-one.
    

ProtocolA S1 Step 1: Dissolve 3-Bromo intermediate in anhydrous DMF S2 Step 2: Add NaN3 at 0°C (Prevents E2 elimination) S1->S2 S3 Step 3: Aqueous Workup & EtOAc Extraction (Isolate Azide) S2->S3 S4 Step 4: Staudinger Reduction (PPh3, THF/H2O) S3->S4 S5 Step 5: Acid-Base Extraction for Primary Amine S4->S5

Caption: Step-by-step workflow for the chemoselective synthesis of 3-amino-3,4-dihydroquinolin-2(1H)-one.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

To synthesize 3-aryl derivatives for oncology screening, direct cross-coupling of the


 carbon is required.
  • Setup: In a Schlenk tube, combine 3-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), the desired Arylboronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Loading: Add

    
     (5 mol%) and XPhos (10 mol%).
    Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It is strictly required here to facilitate the difficult oxidative addition into the 
    
    
    
    C–Br bond and to accelerate reductive elimination before
    
    
    -hydride elimination can occur.
  • Reaction: Suspend in anhydrous Toluene/t-Amyl alcohol (4:1), degas via three freeze-pump-thaw cycles, and heat at 70 °C for 16 hours.

  • Isolation: Filter through a Celite pad, concentrate, and purify via flash column chromatography to yield the 3-aryl-3,4-dihydroquinolin-2(1H)-one.

References

  • Davis, A. L., Hughes, J. W., Hance, R. L., Gault, V. L., & McCord, T. J. (1970). Synthesis and microbiological properties of some substituted derivatives of 3-amino-3,4-dihydrocarbostyril. Journal of Medicinal Chemistry. URL:[Link]

  • Schapira, M. (2009). Anti-proliferative compounds from a 3-aryl-coumarine or 3-aryl-quinolin-2-one and uses thereof. US Patent 20090203685A1.
  • Thakur, V., Sharma, A., Yamini, Sharma, N., & Das, P. (2019). Supported Palladium Nanoparticles‐Catalyzed Synthesis of 3‐Substituted 2‐Quinolones from 2‐Iodoanilines and Alkynes Using Oxalic Acid as C1 Source. Advanced Synthesis & Catalysis. URL:[Link]

Method

Application Note: Crystallographic Data and Structural Characterization of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

Executive Summary This application note provides a comprehensive, step-by-step methodology for the crystallographic characterization of 3-Bromo-3,4-dihydroquinolin-2(1H)-one . As a critical synthetic intermediate and pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, step-by-step methodology for the crystallographic characterization of 3-Bromo-3,4-dihydroquinolin-2(1H)-one . As a critical synthetic intermediate and privileged pharmacophore in medicinal chemistry, understanding its exact three-dimensional solid-state geometry is vital for structure-based drug design (SBDD). This guide details the causal reasoning behind crystal growth techniques, X-ray diffraction (XRD) data collection parameters, and the self-validating metrics required to produce publication-grade crystallographic data.

Pharmacological Relevance & Structural Significance

The 3,4-dihydroquinolin-2(1H)-one scaffold is a benzo-fused lactam prevalent in numerous drug candidates, including potent inhibitors of neuronal nitric oxide synthase (nNOS) and aldosterone synthase [1]. The introduction of a bromine atom at the C3 position (alpha to the carbonyl) creates a chiral center, significantly altering the steric and electronic landscape of the lactam ring.

Determining the exact crystallographic geometry—specifically the C–Br bond length, the puckering of the saturated dihydro-ring, and the solid-state hydrogen bonding network—is critical. The bromine atom serves as a versatile handle for cross-coupling reactions, and its pseudo-axial/equatorial orientation directly impacts the molecule's reactivity and target-binding affinity.

Experimental Methodologies

Causal Approach to Single Crystal Growth

To obtain diffraction-quality crystals, the choice of solvent and crystallization method is paramount. 3-Bromo-3,4-dihydroquinolin-2(1H)-one possesses both a strong hydrogen bond donor (N–H) and an acceptor (C=O).

Causality in Solvent Selection: Using a highly polar protic solvent (like methanol) can disrupt the native N–H···O dimer formation, leading to poor crystal packing and twinning. Conversely, vapor diffusion using a moderately polar solvent (e.g., ethyl acetate) and a non-polar antisolvent (e.g., hexanes) promotes slow, ordered nucleation driven by the compound's intrinsic hydrogen-bonding preferences.

Protocol 1: Single Crystal Growth via Vapor Diffusion

  • Dissolution: Dissolve 20 mg of highly pure (>98%) racemic 3-Bromo-3,4-dihydroquinolin-2(1H)-one in 1.0 mL of ethyl acetate in a 2-dram inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Rationale: Removing particulate nucleation sites (dust) prevents the rapid formation of polycrystalline aggregates.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3.0 mL of hexanes (the antisolvent).

  • Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Store undisturbed in a vibration-free environment at 20 °C for 5–7 days.

  • Harvesting: Once colorless, block-like crystals form, harvest them immediately into a drop of Paratone-N oil to prevent solvent evaporation and mechanical degradation of the crystal lattice.

X-Ray Diffraction Workflow & Self-Validating Systems

Causality in Data Collection: Data collection is performed at 100 K using a nitrogen cryostream. Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves the signal-to-noise ratio of high-angle reflections necessary for precisely locating hydrogen atoms. Furthermore, because Bromine strongly absorbs X-rays, Mo Kα radiation (


 = 0.71073 Å) is selected over Cu Kα to minimize absorption artifacts.

Protocol 2: Data Collection and Structure Refinement

  • Mounting: Select a single, defect-free crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a polarized light microscope. Mount it on a MiTeGen loop using Paratone oil.

  • Data Collection: Transfer the loop to a diffractometer equipped with a CMOS detector and a Mo Kα microfocus source. Collect full-sphere data using

    
     and 
    
    
    
    scans.
  • Reduction & Absorption Correction: Integrate frames using data reduction software. Self-Validating Metric: Apply a multi-scan empirical absorption correction. A successful correction should yield an internal agreement factor (

    
    ) of < 0.05.
    
  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT [2].

  • Refinement: Refine the structure using full-matrix least-squares on

    
     using SHELXL [3]. All non-hydrogen atoms must be refined anisotropically.
    
  • Validation: Generate a CIF and run it through the IUCr checkCIF utility. The absence of Level A/B alerts serves as the final validation of structural integrity.

XRD_Workflow N1 Synthesis & Purification (>98% Purity) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 Solvent Choice N3 Crystal Selection (Microscope + Oil) N2->N3 Quality Check N4 X-Ray Data Collection (100 K, Mo Kα) N3->N4 Cryocooling N5 Data Reduction (Integration & Scaling) N4->N5 Raw Frames N6 Structure Solution (Phase Problem) N5->N6 hkl File N7 Refinement (Least-Squares on F²) N6->N7 Initial Model N8 Validation (checkCIF & CCDC) N7->N8 R1 < 5%

Figure 1: Step-by-step crystallographic workflow from synthesis to final structure validation.

Crystallographic Data & Quantitative Analysis

The following tables summarize the standardized crystallographic parameters for the racemic form of the title compound, which typically crystallizes in the centrosymmetric monoclinic space group


.
Table 1: Crystal Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C₉H₈BrNOVolume 903.6(2) ų
Formula Weight 226.07 g/mol Z 4
Temperature 100(2) KDensity (calculated) 1.662 Mg/m³
Wavelength 0.71073 Å (Mo Kα)Absorption Coefficient 4.210 mm⁻¹
Crystal System MonoclinicF(000) 448
Space Group

Reflections Collected 8,450
a 8.452(1) ÅIndependent Reflections 2,130[

= 0.035]
b 11.230(2) ÅGoodness-of-fit on F² 1.045
c 9.875(1) ÅFinal R indices [I>2σ(I)]

= 0.0312,

= 0.0784
β 105.43(1)°Largest diff. peak/hole 0.45 / -0.38 e·Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°)
BondLength (Å)AngleDegrees (°)
Br(1)–C(3) 1.965(3)O(1)–C(2)–N(1) 121.5(3)
O(1)–C(2) 1.230(3)C(2)–C(3)–Br(1) 110.2(2)
N(1)–C(2) 1.345(4)C(4)–C(3)–Br(1) 111.4(2)
N(1)–C(8a) 1.410(4)C(2)–N(1)–C(8a) 124.8(3)
C(3)–C(4) 1.520(4)C(3)–C(4)–C(4a) 112.8(3)
Structural Geometry and The C-Br Bond

In the solid state, the 3,4-dihydroquinolin-2(1H)-one core is not entirely planar. While the aromatic ring and the amide linkage (N1–C2=O1) maintain strict planarity due to resonance, the saturated C3 and C4 atoms exhibit a half-chair conformation. The bulky bromine atom at C3 adopts a pseudo-axial orientation to minimize steric clashes with the adjacent aromatic ring. The C(3)–Br(1) bond length of 1.965(3) Å is perfectly consistent with standard secondary alkyl bromides.

Hydrogen Bonding Network

Trustworthiness & Validation: A hallmark of lactam crystallography is the formation of robust centrosymmetric dimers. The solved structure validates this chemical principle: the N–H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent, inversion-related molecule, forming a classic


 supramolecular synthon.

HBond_Network M1 Molecule A (N-H Donor) M2 Molecule B (C=O Acceptor) M1->M2 N-H...O (2.81 Å) M3 Molecule A' (C=O Acceptor) M1->M3 Centrosymmetric Dimer System M4 Molecule B' (N-H Donor) M2->M4 Centrosymmetric Dimer System M4->M3 N-H...O (2.81 Å)

Figure 2: Centrosymmetric N-H···O hydrogen-bonded dimer formation in the crystal lattice.

Table 3: Hydrogen Bonding Geometry (Å, °)
D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)Symmetry Transformation
N(1)–H(1)···O(1) 0.881.952.815(3)168.5-x+1, -y+1, -z+1

Note: Hydrogen atom H(1) was located in a difference Fourier map and refined freely to validate the hydrogen bonding interaction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14373281, 6-Bromo-3,4-dihydroquinolin-2(1H)-one (Utilized as a structural proxy for the dihydroquinolinone scaffold). Retrieved from:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Retrieved from:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

purification methods for 3-Bromo-3,4-dihydroquinolin-2(1H)-one

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Welcome to the Advanced Application Support Center. This guide is specifically engineered for research scientists and drug development professionals working with quinolinone scaffolds, particularly in the synthesis of KAT II inhibitors and related pharmacophores [2.2].

Isolating 3-Bromo-3,4-dihydroquinolin-2(1H)-one presents unique chromatographic and stability challenges. Because alpha-bromo lactams are highly reactive, standard purification templates often fail. This guide bypasses generic advice to provide mechanistically grounded, self-validating troubleshooting protocols.

Reaction & Impurity Pathway

To purify a compound effectively, you must first understand the causality behind its impurities. The bromination of the 3,4-dihydroquinolin-2(1H)-one scaffold is prone to kinetic over-bromination and thermodynamic degradation[1].

Mechanism SM 3,4-dihydroquinolin-2(1H)-one (Starting Material) Enol Enol Intermediate (Acid/Radical Catalyzed) SM->Enol NBS / H+ Product 3-Bromo-3,4-dihydroquinolin-2(1H)-one (Target Product) Enol->Product Br addition Dibromo 3,3-Dibromo Impurity (Over-bromination) Product->Dibromo Excess NBS (Increased α-acidity) Aromatized 3-Bromoquinolin-2(1H)-one (Dehydrobromination) Product->Aromatized Base / Heat (-HBr)

Reaction pathway showing target formation and major impurity divergence.

Quantitative Chromatographic Data

Successful purification relies on exploiting the subtle polarity differences between the target lactam and its derivatives. Use the following validated reference data to calibrate your analytical methods.

CompoundRelative PolarityTypical TLC Rf (Hexane:EtOAc 3:1)Relative HPLC RTStructural Note
3,3-Dibromo-3,4-dihydroquinolin-2(1H)-oneLowest0.651.4Di-substituted, lacks α-proton
3-Bromoquinolin-2(1H)-oneLow0.501.2Aromatized, highly planar
3-Bromo-3,4-dihydroquinolin-2(1H)-one Medium 0.35 1.0 Target Product
3,4-dihydroquinolin-2(1H)-oneHighest0.200.7Unreacted Starting Material

Expert FAQs & Troubleshooting

Q: Why am I seeing up to 20% of the 3,3-dibromo impurity even when using exactly 1.0 equivalent of NBS? A: This is a classic kinetic versus thermodynamic enolization issue. Once the first bromine atom is installed at the C3 position, its strong electron-withdrawing inductive effect significantly increases the acidity of the remaining alpha-proton. Consequently, the mono-brominated product enolizes faster than the unreacted starting material, leading to rapid over-bromination[1]. This is a well-documented challenge in the side-chain monobromination of carbonyls[2]. Causality-Driven Solution: Keep the reaction temperature strictly at or below 0°C during NBS addition. Consider using mild acidic catalysts (e.g., Amberlyst-15) to control the enolization rate rather than relying on radical initiators, which can exacerbate over-bromination[3].

Q: My isolated product slowly turns yellow and shows a new spot on TLC with a higher Rf. What is happening? A: The C3-Br bond in alpha-bromo lactams is susceptible to photolytic cleavage and thermal degradation. Furthermore, the scaffold is highly prone to dehydrobromination (loss of HBr). The elimination of HBr is thermodynamically driven by the formation of the fully aromatic 3-bromoquinolin-2(1H)-one system. Causality-Driven Solution: Avoid basic conditions during aqueous workup (do not use saturated NaHCO3; use neutral brine instead). Ensure rotary evaporation bath temperatures never exceed 35°C. Store the final purified solid in amber vials at -20°C under an Argon atmosphere.

Q: Why does my product tail heavily on silica gel, causing co-elution with the starting material? A: The secondary amine (NH) of the lactam ring acts as a strong hydrogen-bond donor, interacting heavily with the free silanol groups on the silica stationary phase. Causality-Driven Solution: Do not add triethylamine (TEA) to your eluent to fix the tailing, as the basicity will trigger dehydrobromination on the column. Instead, switch to a strictly controlled step-gradient of Hexane/Ethyl Acetate, or utilize a reverse-phase C18 preparative column if high-throughput purity is required.

Purification Workflow & Self-Validating Protocols

Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Avoid basic pH > 8) Crude->Workup TLC TLC Validation (Hexane:EtOAc 3:1) Workup->TLC Column Flash Chromatography (Silica, Gradient Elution) TLC->Column If ΔRf > 0.15 Fractions Fraction Analysis (LC-MS / UV) Column->Fractions Recryst Recrystallization (EtOAc / Hexane) Fractions->Recryst Pool Target Fractions Pure Pure 3-Bromo-3,4-dihydroquinolin-2(1H)-one (>98% Purity) Recryst->Pure

End-to-end purification workflow for isolating the mono-brominated lactam.

Protocol A: Resolution via Flash Chromatography

Purpose: To separate the target mono-bromo lactam from the less polar 3,3-dibromo impurity and the more polar starting material.

  • Dry Loading (Crucial Step): Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and concentrate to a free-flowing powder under reduced pressure (max 35°C). Causality: Liquid loading often results in solvent-front smearing due to the poor solubility of the lactam in purely non-polar starting eluents.

  • Column Equilibration: Pack the column with Hexanes.

  • Gradient Elution:

    • Run 3 column volumes (CV) of 5% EtOAc in Hexanes. Self-Validation: TLC of these early fractions should confirm the elution of the fast-moving 3,3-dibromo impurity (Rf ~0.65).

    • Ramp to 15% EtOAc in Hexanes over 5 CVs. The target 3-bromo-3,4-dihydroquinolin-2(1H)-one will elute here.

    • Do not exceed 25% EtOAc, or the unreacted starting material will begin to co-elute.

  • Fraction Analysis: Validate the pooled fractions using LC-MS. The target mass should show a distinct 1:1 isotopic pattern at m/z [M+H]+ indicative of a single bromine atom.

Protocol B: Final Polish via Recrystallization

Purpose: To achieve >99% purity suitable for downstream cross-coupling or biological assay testing, specifically removing trace starting material that survived chromatography.

  • Dissolution: Transfer the pooled, concentrated product from Protocol A into a clean Erlenmeyer flask. Add boiling Ethyl Acetate dropwise just until the solid fully dissolves.

  • Cloud Point Induction: Remove from heat. Slowly add room-temperature Hexanes dropwise while swirling. Stop immediately when the solution becomes faintly turbid (the "cloud point"). Self-Validation: If the solution clears upon swirling, add 1-2 more drops of Hexanes until the turbidity persists for at least 5 seconds. This confirms the solvent system is perfectly saturated.

  • Controlled Nucleation: Allow the flask to cool undisturbed to room temperature over 1 hour. Rapid cooling traps impurities in the crystal lattice; slow cooling ensures pure crystal growth.

  • Maturation & Isolation: Transfer the flask to an ice bath (0°C) for 2 hours. Filter the resulting white-to-off-white crystals through a Buchner funnel. Wash the filter cake with 2 volumes of ice-cold Hexanes.

  • Drying: Dry the crystals under high vacuum overnight.

References

1.[4] US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors. Google Patents. Available at: 2.[1] Copper-Catalysed Synthesis of 5- and 6- Membered Nitrogen Heterocycles. White Rose University Consortium. Available at: [Link] 3.[3] Amberlyst-15®-promoted efficient 2-halogenation of 1,3-keto-esters and cyclic ketones. Semantic Scholar. Available at:[Link] 4.[2] Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 3-Bromo-3,4-dihydroquinolin-2(1H)-one

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the 3,4-dihydroquinolin-2(1H)-one scaffold presents a classic regioche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the 3,4-dihydroquinolin-2(1H)-one scaffold presents a classic regiochemical trilemma. The molecule possesses three highly competitive reactive sites: the electron-rich aromatic ring (C6), the benzylic position (C4), and the alpha-carbonyl position (C3).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass thermodynamic traps and maximize the yield of the C3-brominated target.

Visualizing the Regiochemical Trilemma

To optimize the yield of the 3-bromo derivative, we must first understand the competing pathways that consume the starting material.

G cluster_0 Undesired Pathways (Kinetic & Thermodynamic Traps) SM 3,4-dihydroquinolin-2(1H)-one (Starting Material) EAS 6-Bromo Isomer (Electrophilic Aromatic Substitution) SM->EAS NBS, DMF or Br2, AcOH (Neutral/Acidic Conditions) RAD 4-Bromo Isomer (Benzylic Radical Substitution) SM->RAD NBS, AIBN, Heat (Radical Initiator) ENO 3-Bromo Isomer (Alpha-Enolate Target) SM->ENO 1. N-Boc Protection 2. LDA, -78°C 3. CBr4 (Anionic Control)

Fig 1. Regiochemical divergence in the bromination of 3,4-dihydroquinolin-2(1H)-one.

Troubleshooting & FAQs

Q1: I treated 3,4-dihydroquinolin-2(1H)-one with NBS in DMF at room temperature, but NMR shows bromination on the aromatic ring instead of the alpha-position. Why? A: This is a fundamental issue of electronic activation. Under neutral or slightly acidic conditions, the nitrogen atom of the lactam ring donates electron density into the fused aromatic system. This activates the para-position (C6) toward Electrophilic Aromatic Substitution (EAS). Literature confirms that reacting this scaffold with NBS in DMF or Br₂ in acetic acid predominantly yields 6-bromo-3,4-dihydroquinolin-2(1H)-one[1][2]. To direct bromination exclusively to the C3 (alpha) position, you must bypass EAS entirely by utilizing anionic enolate chemistry.

Q2: I tried using NBS with a radical initiator (AIBN) under reflux to target the aliphatic chain, but I isolated the 4-bromo derivative. How do I force it to C3? A: Radical bromination (the Wohl-Ziegler reaction) is driven kinetically and thermodynamically to the most stable radical intermediate. In your scaffold, the C4 position is benzylic. The resulting benzylic radical is highly stabilized by resonance with the aromatic ring, making C4 the exclusive site of radical attack. To force functionalization at C3, you must completely exclude light, heat, and radical initiators, and instead deprotonate the C3 position using a strong, non-nucleophilic base.

Q3: I used 2.1 equivalents of LDA at -78 °C followed by NBS to form the dianion and brominate at C3, but my yield is stuck at 40% with significant starting material recovery. How can I optimize this? A: The "dianion approach" (deprotonating both the lactam N-H and the alpha C-H) is theoretically sound but practically flawed. The resulting dilithio species suffers from severe aggregation and poor solubility in THF, leading to incomplete enolization. Furthermore, NBS can undergo rapid halogen exchange with the enolate, leading to proton-transfer side-reactions where the enolate acts as a base rather than a nucleophile. Optimization Strategy: Protect the nitrogen first (e.g., N-Boc). This eliminates the need for a dianion, requiring only 1.1 eq of LDA, which drastically improves solubility. Additionally, swap NBS for Carbon Tetrabromide (CBr₄). CBr₄ is a bulky, non-acidic electrophile that prevents undesired proton-transfer pathways.

Quantitative Data: Reaction Conditions vs. Regiochemical Yield

The table below summarizes how specific mechanistic pathways dictate the yield of the desired 3-bromo target.

Reaction ConditionsDominant MechanismRegioselectivityTypical Yield of Target (3-Bromo)
NBS (1.0 eq), DMF, 25 °CElectrophilic Aromatic Substitution (EAS)C6 (6-Bromo)< 2%
NBS (1.0 eq), AIBN, CCl₄, 80 °CFree Radical SubstitutionC4 (4-Bromo)< 2%
1. LDA (2.1 eq), THF, -78 °C 2. NBS (1.1 eq)Dianion EnolateC3 (3-Bromo)35 – 45%
1. Boc₂O, DMAP 2. LDA (1.1 eq), THF, -78 °C 3. CBr₄ (1.2 eq) 4. TFA, DCMProtected Monoanion EnolateC3 (3-Bromo)75 – 85%

Optimized Experimental Protocol (The Protection-Enolization Route)

To ensure high yields and absolute regiocontrol, we strongly recommend the 3-step N-Boc protected route. This protocol is designed as a self-validating system, meaning you can analytically confirm the success of each step before proceeding.

Step 1: N-Boc Protection
  • Reaction: Dissolve 3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (1.5 eq). Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Workup: Quench with 1M HCl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Run a TLC (Hexanes:EtOAc 3:1). The N-Boc intermediate will have a significantly higher Rf (~0.6) compared to the highly polar starting material (~0.2). The product should appear as a single, clean spot under UV (254 nm).

Step 2: Alpha-Bromination via Monoanion Enolate
  • Enolization: Dissolve the N-Boc protected intermediate in anhydrous THF (0.1 M) under an Argon atmosphere. Cool the solution strictly to -78 °C using a dry ice/acetone bath. Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene). Stir for 45 minutes at -78 °C.

  • Electrophilic Trapping: Dropwise add a pre-chilled solution of CBr₄ (1.2 eq) in anhydrous THF. Stir for 1 hour at -78 °C.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl before allowing the flask to warm to room temperature. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

  • Self-Validation Check: ¹H NMR (CDCl₃) of the purified intermediate will show the disappearance of the C3 methylene protons and the appearance of a distinct doublet of doublets (or a triplet depending on conformation) integrating to 1H in the 4.5–5.0 ppm region, confirming alpha-functionalization.

Step 3: Deprotection
  • Reaction: Dissolve the 3-bromo-N-Boc intermediate in DCM (0.2 M). Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Workup: Concentrate under reduced pressure to remove excess TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃, extract with DCM, dry, and recrystallize from EtOAc/Hexanes.

  • Self-Validation Check: LC-MS analysis of the final white solid must show the characteristic 1:1 isotopic pattern of a monobrominated species (M and M+2 peaks of equal intensity) at m/z 226 and 228.

References

  • ACS / Scribd. "nNOS Inhibitors from Quinoline Derivatives." Scribd Document Repository. URL: [Link]

  • National University of Pharmacy. "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." NUPH Archives. URL:[Link]

Sources

Optimization

stability issues and degradation of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support resource for 3-Bromo-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Bromo-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile synthetic intermediate. As an α-bromo lactam, this compound possesses inherent reactivity that, while synthetically useful, can lead to degradation if not handled and stored correctly. This document provides in-depth troubleshooting advice, explains the chemical mechanisms behind the stability issues, and offers validated protocols to ensure the integrity of your material.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and use of 3-Bromo-3,4-dihydroquinolin-2(1H)-one. Each question is followed by a detailed explanation of the underlying chemistry and actionable recommendations.

FAQ 1: I've observed new spots on my TLC plate or unexpected peaks in my HPLC/LC-MS analysis after storing the compound. What are they?

Short Answer: You are likely observing degradation products. The primary culprits are hydrolysis of the lactam ring, dehydrobromination to form an unsaturated analog, or substitution of the bromine atom by trace nucleophiles (e.g., water, methanol).

In-Depth Explanation: The structure of 3-Bromo-3,4-dihydroquinolin-2(1H)-one contains two key reactive sites: the electrophilic carbon bearing the bromine atom (C3) and the amide bond within the lactam ring. This duality makes it susceptible to several degradation pathways, which can be accelerated by improper storage or handling.[1]

  • Hydrolysis: Lactams, like other amides, are susceptible to hydrolysis under both acidic and basic conditions, which opens the ring to form 3-bromo-3-(2-aminophenyl)propanoic acid.[2][3] Trace moisture in solvents or exposure to atmospheric humidity can facilitate this process over time, especially if acidic or basic impurities are present.

  • Dehydrobromination: The presence of a proton on the adjacent carbon (C4) allows for the elimination of hydrogen bromide (HBr), particularly in the presence of a base. This results in the formation of 6-bromoquinolin-2(1H)-one, an unsaturated α,β-unsaturated system. This is a common reaction for α-haloamides.[1]

  • Nucleophilic Substitution: The bromine at the C3 position is a good leaving group and can be displaced by nucleophiles. If the compound is stored in a protic solvent like methanol, you may see the formation of the corresponding 3-methoxy derivative.

The diagram below illustrates these primary degradation pathways.

G cluster_main 3-Bromo-3,4-dihydroquinolin-2(1H)-one cluster_products Potential Degradation Products main hydrolysis Hydrolysis Product (Lactam Ring Opening) main->hydrolysis H₂O (Acid/Base catalysis) dehydro Dehydrobromination Product (Unsaturated Quinolinone) main->dehydro Base (-HBr) substitution Substitution Product (e.g., from Methanol) main->substitution Nu:⁻ (e.g., CH₃OH)

Caption: Primary degradation pathways of 3-Bromo-3,4-dihydroquinolin-2(1H)-one.

Recommendation: Analyze your sample using LC-MS to identify the mass of the impurity peaks. Compare these masses to the expected masses of the degradation products listed in the table below.

Degradation PathwayProduct NameMolecular FormulaMolecular Weight ( g/mol )
Hydrolysis 3-bromo-3-(2-aminophenyl)propanoic acidC₉H₁₀BrNO₂244.09
Dehydrobromination 6-bromoquinolin-2(1H)-oneC₉H₆BrNO224.06
Substitution (Methanol) 3-methoxy-3,4-dihydroquinolin-2(1H)-oneC₁₀H₁₁NO₂177.20
FAQ 2: What are the ideal storage and handling conditions to ensure the long-term stability of this compound?

Short Answer: Store the compound as a dry solid in an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended). Avoid storing it in solution, especially in protic or wet solvents.

In-Depth Explanation: To mitigate the degradation pathways discussed above, it is crucial to control the environmental conditions.

  • Temperature: Chemical reactions, including degradation, are accelerated at higher temperatures.[4] Storing the compound at -20°C significantly reduces the rate of all potential degradation reactions.

  • Atmosphere: Oxygen can potentially participate in radical-mediated degradation pathways, while atmospheric moisture is a direct reactant for hydrolysis.[2] Storing under an inert gas like argon or nitrogen displaces both.

  • Light: The carbon-bromine bond can be susceptible to homolytic cleavage upon exposure to UV light, initiating radical chain reactions that can lead to debromination and other complex product mixtures.[5][6] Storing in an amber vial inside a light-proof container is a mandatory precaution.

  • pH: The compound is most stable under neutral conditions. Avoid contact with strong acids or bases, which catalyze hydrolysis and dehydrobromination, respectively.[1]

Summary of Recommended Conditions:

ParameterRecommendationRationale
Physical State SolidMinimizes mobility and reactivity compared to solutions.
Temperature -20°C (Freezer)Slows down all degradation kinetics.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture and oxidation.
Light Exposure Protect from Light (Amber Vial)Prevents photochemical degradation (C-Br bond cleavage).[7]
pH NeutralAvoids acid/base-catalyzed hydrolysis and elimination.
FAQ 3: My reaction yield is consistently low when using this reagent. Could it be degrading during my experiment?

Short Answer: Yes, this is highly likely, especially if your reaction conditions involve heat, extended run times, protic solvents, or basic reagents not intended to react with the compound itself.

In-Depth Explanation: The stability of 3-Bromo-3,4-dihydroquinolin-2(1H)-one is not only a storage concern but also a critical factor during a chemical reaction. Consider the following:

  • Solvent Choice: Using protic solvents like water, methanol, or ethanol can lead to solvolysis, where the solvent molecule acts as a nucleophile and displaces the bromide.[1] If possible, opt for aprotic solvents such as THF, DCM, or acetonitrile.

  • Base-Induced Degradation: If your reaction requires a base, it can induce dehydrobromination as a side reaction, consuming your starting material.[1] Consider the strength and stoichiometry of the base carefully. A non-nucleophilic, sterically hindered base might be preferable if its role is not to react with the bromo-lactam directly.

  • Thermal Stress: Running reactions at elevated temperatures for prolonged periods can provide the activation energy needed for decomposition.[8] Monitor your reaction closely and aim for the lowest effective temperature and shortest possible reaction time.

Recommendation: How to Perform a Quick Stability Check Before running your full-scale reaction, perform a small-scale control experiment.

  • Prepare a standard solution of your 3-Bromo-3,4-dihydroquinolin-2(1H)-one in your chosen reaction solvent.

  • Subject this solution to your planned reaction conditions (temperature, base, etc.) but without the other key reactants.

  • Take aliquots at different time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr).

  • Analyze the aliquots by HPLC or LC-MS to quantify the amount of starting material remaining.

  • A significant decrease in the starting material peak indicates that the compound is not stable under your proposed conditions, and optimization is required.

The workflow for this stability assessment is outlined below.

G cluster_workflow Workflow: Assessing Reagent Stability Under Reaction Conditions prep 1. Prepare Solution (Reagent in proposed solvent + base) stress 2. Apply Stress (Incubate at reaction temperature) prep->stress sample 3. Sample Over Time (t=0, 1h, 4h, 24h) stress->sample analyze 4. Analyze Aliquots (HPLC or LC-MS) sample->analyze evaluate 5. Evaluate Data (Quantify % remaining starting material) analyze->evaluate stable Proceed with Reaction evaluate->stable >95% Remaining unstable Optimize Conditions (Lower Temp, Change Solvent/Base) evaluate->unstable <95% Remaining

Caption: Experimental workflow for assessing the stability of the reagent.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol helps to rapidly identify the susceptibility of the compound to various stress conditions, as recommended by ICH guidelines for stability testing.[2]

Objective: To determine the degradation profile under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 3-Bromo-3,4-dihydroquinolin-2(1H)-one

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, dissolve to 0.5 mg/mL in ACN for analysis.

  • Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 48 hours. Then, dissolve to 0.5 mg/mL in ACN for analysis.

  • Control: Dilute 1 mL of stock solution with 1 mL of water. Keep protected from light at room temperature.

  • Analysis: Analyze all samples by HPLC-UV or LC-MS. Compare the chromatograms to the control sample to identify and quantify degradation products. A degradation of 5-20% is generally sufficient to demonstrate the stability-indicating nature of an analytical method.

References
  • Romeo, R., Fenk, C. J., & Grassi, G. (2018). The Fascinating Chemistry of α‐Haloamides. Chemistry – An Asian Journal, 9(1), 100-141. [Link]

  • Sharma, M., Kumar, V., & Kumar, V. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Shinde, S. L., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Jain, R., & Jain, S. K. (2015). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sheehan, J. C., & Lengyel, I. (1966). The Synthesis of α-Lactams. Journal of the American Chemical Society, 86(7), 1356–1360. (While this is a classic paper, a more accessible general review is Ref 1. The principles of dehydrobromination and nucleophilic attack are foundational). [Link]

  • Apshingekar, P. P. (2022). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Research International. [Link]

  • Deng, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 23(18), 10842. [Link]

  • Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 830-837. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272. [Link]

Sources

Troubleshooting

challenges in the scale-up synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

Welcome to the Technical Support Center for the scale-up synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one . This hub is designed for process chemists and drug development professionals dealing with the specific regioch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one . This hub is designed for process chemists and drug development professionals dealing with the specific regiochemical, thermodynamic, and stability challenges associated with the alpha-bromination of tetrahydroquinoline lactam derivatives.

Part 1: Reaction Workflow & Mechanistic Logic

The primary challenge in synthesizing 3-bromo-3,4-dihydroquinolin-2(1H)-one is overriding the molecule's natural reactivity. The nitrogen atom donates electron density into the fused aromatic ring, making the C6 and C8 positions highly susceptible to Electrophilic Aromatic Substitution (EAS). To force bromination at the C3 (alpha) position, kinetic enolization is required.

Pathway SM 3,4-dihydroquinolin-2(1H)-one DirectNBS Direct NBS Addition (No Base) SM->DirectNBS Base LDA / THF / -78°C (Enolization) SM->Base ArBr 6-Bromo / 8-Bromo Byproducts (EAS Pathway) DirectNBS->ArBr Aromatic Activation Enolate Lithium Enolate Intermediate Base->Enolate Alpha-Deprotonation NBS NBS / THF / -78°C (Electrophilic Quench) Enolate->NBS Product 3-Bromo-3,4-dihydroquinolin-2(1H)-one (Target) NBS->Product Kinetic Control OverBr Excess NBS / Poor Mixing Product->OverBr DiBr 3,3-Dibromo Byproduct OverBr->DiBr Secondary Enolization

Logical workflow of targeted alpha-bromination vs. competing side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I isolating 6-bromo-3,4-dihydroquinolin-2(1H)-one instead of the targeted 3-bromo product? A1: This occurs when the brominating agent (e.g., NBS or Br₂) is introduced without quantitatively pre-forming the enolate. The tetrahydroquinoline core is highly electron-rich. Without the kinetic trap of a lithium enolate, NBS acts as a standard EAS electrophile, targeting the activated aromatic ring and often causing undesired dehydrogenation . You must ensure complete deprotonation at the C3 position before introducing the bromine source.

Q2: How do I control the exotherm during the LDA and NBS additions at the pilot scale? A2: Enolate formation and subsequent electrophilic quenching are highly exothermic. At scale (>100g), localized heating can cause the enolate to self-condense or the NBS to decompose into bromine radicals. Use a jacketed cryogenic reactor maintained at -78°C. Dose the NBS as a dilute THF solution via a pre-cooled addition funnel, keeping the internal temperature strictly below -70°C.

Q3: My product degrades and turns dark during the aqueous workup. What is happening? A3: Alpha-bromo lactams are highly sensitive to basic conditions. If your quench or workup pushes the pH above 8, the product will undergo rapid hydrolysis (yielding the 3-hydroxy derivative) or dehydrohalogenation (yielding the conjugated quinolin-2(1H)-one). Furthermore, trace unreacted NBS can decompose into HBr and Br₂, causing oxidative darkening. Always quench with saturated aqueous NH₄Cl to maintain a mildly acidic environment (pH 6-7) and include a sodium thiosulfate wash to neutralize oxidants.

Part 3: Troubleshooting Guide

Issue: High levels of 3,3-dibromo impurity (>5%).

  • Causality: The mono-brominated product is more acidic at the C3 position than the starting material. If mixing is poor at scale, localized excesses of NBS and unreacted enolate allow the mono-bromo product to be deprotonated and brominated a second time.

  • Resolution: Increase agitation speed (use a Rushton turbine impeller). Ensure strict 1.05 stoichiometric control of NBS. If the issue persists, switch the electrophile from NBS to 1,2-dibromoethane, which is less reactive and minimizes over-bromination.

Issue: Incomplete conversion of the starting material.

  • Causality: Moisture in the THF or the substrate is quenching the LDA before it can fully enolize the lactam.

  • Resolution: Implement a Karl Fischer titration limit of <50 ppm water for all solvents. Validate enolate formation via the D₂O quench step described in the protocol below.

Part 4: Quantitative Data & Reagent Selection

The choice of base and brominating agent drastically impacts the regioselectivity and yield at scale. The table below summarizes the causality of reagent selection based on pilot-scale data .

Brominating AgentBaseTemp (°C)Conversion (%)3-Bromo Yield (%)Major Impurity
NBS (Direct) None25>95<56-Bromo / 8-Bromo
Br₂ PCl₅8085453,3-Dibromo
NBS LDA-78>9882 3,3-Dibromo (<5%)
CBr₄ LiHMDS-789075Unreacted SM

Part 5: Validated Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Controls (IPCs) meet the specified criteria.

Step 1: System Preparation & Base Formation

  • Charge anhydrous THF (1.5 L, KF < 50 ppm) into a 3 L jacketed glass reactor purged with N₂.

  • Add diisopropylamine (106 mL, 0.75 mol, 1.1 equiv) and cool the internal temperature to -20°C.

  • Dose n-Butyllithium (288 mL of a 2.5 M solution in hexanes, 0.72 mol, 1.05 equiv) over 30 minutes. Stir for 30 minutes, then cool the reactor to -78°C.

Step 2: Kinetic Enolization 4. Dissolve 3,4-dihydroquinolin-2(1H)-one (100 g, 0.68 mol) in anhydrous THF (500 mL). 5. Dose the substrate solution dropwise into the LDA mixture over 1 hour, maintaining the internal temperature below -70°C. Stir for an additional 45 minutes at -78°C. 6. Self-Validation (IPC 1): Pull a 0.5 mL aliquot and quench into 1 mL of D₂O. Extract with 1 mL CDCl₃ and analyze via ¹H-NMR. Causality check: The disappearance of the C3-protons (δ 2.5-2.8 ppm) confirms quantitative enolization. Do not proceed unless >95% deuterium incorporation is observed.

Step 3: Electrophilic Bromination 7. Dissolve recrystallized NBS (127 g, 0.71 mol, 1.05 equiv) in anhydrous THF (600 mL). 8. Dose the NBS solution via a pre-cooled addition funnel over 1.5 hours, keeping the internal temperature below -70°C. 9. Self-Validation (IPC 2): Pull an aliquot and analyze via HPLC. The ratio of 3-bromo product to 3,3-dibromo byproduct must be >15:1.

Step 4: Quench and Isolation

Workup Reaction Crude Reaction Mixture (-78°C) Quench Quench: Sat. NH4Cl (pH 6-7) Reaction->Quench Recommended BasicQuench Quench: NaOH / NaHCO3 (pH > 8) Reaction->BasicQuench Avoid Extraction Extract: EtOAc Wash: Na2S2O3 / Brine Quench->Extraction Degradation Degradation: Hydrolysis / Elimination BasicQuench->Degradation Cryst Crystallization (Heptane/EtOAc) Extraction->Cryst Pure Pure 3-Bromo Product Cryst->Pure

Optimized downstream workflow to prevent degradation of the alpha-bromo lactam.

  • Rapidly quench the reaction at -78°C by adding saturated aqueous NH₄Cl (500 mL). Allow the mixture to warm to 20°C.

  • Separate the layers and extract the aqueous phase with EtOAc (2 × 400 mL).

  • Wash the combined organic layers with 10% aqueous Na₂S₂O₃ (300 mL) to destroy residual bromine species, followed by brine (300 mL).

  • Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallize the crude residue from EtOAc/Heptane (1:4) to yield the pure 3-bromo-3,4-dihydroquinolin-2(1H)-one as an off-white solid.

References

  • Title : NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source : RSC Advances URL :[Link]

Optimization

Technical Support Center: Resolving Characterization Issues of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Bromo-3,4-dihydroquinolin-2(1H)-one. This guide is designed to provide expert advice and troubleshooting strat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-3,4-dihydroquinolin-2(1H)-one. This guide is designed to provide expert advice and troubleshooting strategies for the common characterization challenges encountered during the synthesis and analysis of this important heterocyclic building block. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide a self-validating system of protocols.

Troubleshooting Common Characterization Issues

This section addresses specific problems that may arise during the characterization of 3-Bromo-3,4-dihydroquinolin-2(1H)-one in a question-and-answer format.

Question 1: My ¹H NMR spectrum shows a complex multiplet for the protons at C3 and C4, and I'm struggling with the assignment. What should I be looking for?

Answer:

Interpreting the aliphatic region of the ¹H NMR spectrum for 3-Bromo-3,4-dihydroquinolin-2(1H)-one can be challenging due to the coupling of the protons at the C3 and C4 positions. Here’s a breakdown of what to expect and how to approach the assignment:

  • Expected Splitting Pattern: The proton at C3 (H3) is a methine proton adjacent to a stereocenter and coupled to the two diastereotopic protons at C4 (H4a and H4b). Therefore, H3 should appear as a doublet of doublets (dd). The two protons at C4 will each be a doublet of doublets as well, due to geminal coupling with each other and vicinal coupling with H3.

  • Typical Chemical Shifts and Coupling Constants:

    • The proton at C3, being adjacent to the electron-withdrawing bromine atom, will be shifted downfield, typically in the range of 4.5-5.0 ppm.

    • The protons at C4 will be further upfield, generally between 2.5 and 3.5 ppm.

    • Expect geminal coupling constants (²J) between the C4 protons to be in the range of 15-18 Hz.[1]

    • Vicinal coupling constants (³J) between H3 and the C4 protons will depend on the dihedral angle and can vary, but are typically in the range of 2-10 Hz.[1]

  • Troubleshooting Steps:

    • High-Field NMR: If possible, acquire the spectrum on a higher field instrument (e.g., 500 or 600 MHz) to increase spectral dispersion and simplify the multiplets.

    • 2D NMR (COSY): A ¹H-¹H COSY experiment will definitively show the coupling between the C3 proton and the C4 protons.

    • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can sometimes alter the chemical shifts and resolve overlapping signals.

Question 2: My mass spectrum shows a molecular ion peak, but also a significant M+2 peak. Is this normal? And what other fragments should I expect?

Answer:

Yes, the presence of a prominent M+2 peak is a hallmark of a monobrominated compound and is entirely expected for 3-Bromo-3,4-dihydroquinolin-2(1H)-one.

  • Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern where the molecular ion (M) and the M+2 peak appear with almost equal intensity.

  • Expected Fragmentation Patterns: The fragmentation of 3-Bromo-3,4-dihydroquinolin-2(1H)-one in mass spectrometry is likely to proceed through several key pathways:

    • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a common fragmentation pathway for alkyl halides, which would result in a fragment at [M-79]⁺ and [M-81]⁺.[2]

    • Alpha-Cleavage: Cleavage of the bond adjacent to the lactam nitrogen can occur.

    • Loss of CO: Lactams can undergo the loss of a neutral carbon monoxide molecule.[3]

    • Retro-Diels-Alder (RDA) Reaction: While less common for this specific structure, heterocyclic rings can sometimes undergo RDA fragmentation.

The following diagram illustrates a probable fragmentation pathway:

Probable MS Fragmentation Pathway M [M]⁺˙ (3-Bromo-3,4-dihydroquinolin-2(1H)-one) M_Br [M-Br]⁺ M->M_Br - •Br M_HBr [M-HBr]⁺˙ M->M_HBr - HBr M_CO [M-CO]⁺˙ M->M_CO - CO

Caption: Probable mass spectrometry fragmentation pathways.

Question 3: My HPLC analysis shows a major peak for the product, but also a few minor impurities. What are the likely side-products from the synthesis?

Answer:

The synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one, typically achieved by the bromination of 3,4-dihydroquinolin-2(1H)-one, can lead to several impurities. Understanding these can aid in their identification and removal.

  • Unreacted Starting Material: The most common impurity is the starting material, 3,4-dihydroquinolin-2(1H)-one.

  • Di-brominated Product: Over-bromination can lead to the formation of di-bromo-3,4-dihydroquinolin-2(1H)-one isomers.

  • Aromatized Product: Depending on the reaction conditions, oxidative aromatization can occur, leading to the formation of 3-bromo-quinolin-2(1H)-one.[4]

  • Hydrolyzed Product: If water is present during workup or purification, hydrolysis of the lactam is a possibility, though generally unlikely under standard conditions.

Impurity Profile Table:

ImpurityProbable CauseIdentification Tips
3,4-dihydroquinolin-2(1H)-oneIncomplete reactionShorter retention time in RP-HPLC; absence of bromine isotopic pattern in MS.
Di-bromo-3,4-dihydroquinolin-2(1H)-oneExcess brominating agentHigher molecular weight in MS with a characteristic M, M+2, M+4 pattern for two bromine atoms.
3-Bromo-quinolin-2(1H)-oneOxidative conditionsLower molecular weight by 2 Da in MS; distinct aromatic proton signals in ¹H NMR.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude 3-Bromo-3,4-dihydroquinolin-2(1H)-one?

A1: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution system of ethyl acetate in hexanes is typically successful in separating the desired product from the common impurities mentioned above. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed for further purification.

Q2: How stable is 3-Bromo-3,4-dihydroquinolin-2(1H)-one? Are there any specific storage conditions I should follow?

A2: While specific stability data for this compound is not extensively published, related brominated lactams can be susceptible to degradation over time, especially when exposed to light, moisture, and elevated temperatures.[5] It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, refrigeration is advised.

Q3: Can I use this compound directly in subsequent reactions, or do I need to perform a salt-break first?

A3: 3-Bromo-3,4-dihydroquinolin-2(1H)-one is a neutral compound and does not typically form a salt during standard synthesis and purification. Therefore, it can usually be used directly in subsequent reactions without the need for a salt-break procedure. However, always ensure the compound is free of acidic or basic impurities from the synthesis that could interfere with your next reaction step.

Q4: I am considering a forced degradation study on this molecule. What conditions should I explore?

A4: A comprehensive forced degradation study should investigate the stability of the molecule under various stress conditions to understand its degradation pathways.[6][7][8] The following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 105 °C).

  • Photolytic Degradation: Exposing the solid and a solution of the compound to UV and visible light.

The degradation should be monitored by a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of 3-Bromo-3,4-dihydroquinolin-2(1H)-one.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

HPLC Purity Analysis Workflow SamplePrep Sample Preparation (0.5 mg/mL in ACN/H₂O) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: HPLC workflow for purity analysis.

Protocol 2: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 1.0 s.

    • Acquisition Time (aq): ~4 s.

    • Spectral Width (sw): ~20 ppm.

References

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo-‐induced radical cyclization of benzene-‐tethered 1,7-‐enynes. (n.d.). Retrieved March 7, 2026, from [Link]

  • A four-component coupling strategy for 2,3,4-trisubstituted 3,4-dihydroquinoline derivatives. (2018, October 19). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2025, December 22). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. (2019, June 7). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved March 7, 2026, from [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022, August 18). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. (2005, March 15). PubMed. Retrieved March 7, 2026, from [Link]

  • NMR Coupling Constants. (n.d.). University of Illinois Urbana-Champaign. Retrieved March 7, 2026, from [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2021, July 14). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Stability determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)- 1,4-naphthoquinon-4-imine in ethanol by first-derivative spectrophotometry. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. (2012, May 14). HETEROCYCLES. Retrieved March 7, 2026, from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020, May 26). G-Biosciences. Retrieved March 7, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • 3-Bromoquinoline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022, May 26). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • 6-Bromo-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Late-stage functionalization of BN-heterocycles. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). YouTube. Retrieved March 7, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved March 7, 2026, from [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of 3-Bromo-3,4-dihydroquinolin-2(1H)-one analogs

Title: Comparative Biological Activity Guide: 3-Bromo-3,4-dihydroquinolin-2(1H)-one Analogs in Targeted Therapeutics Introduction The 3,4-dihydro-2(1H)-quinolinone core is a privileged pharmacophore in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity Guide: 3-Bromo-3,4-dihydroquinolin-2(1H)-one Analogs in Targeted Therapeutics

Introduction The 3,4-dihydro-2(1H)-quinolinone core is a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved drugs (such as aripiprazole) and investigational targeted therapies [1]. Among its derivatives, halogenated analogs—specifically 3-Bromo-3,4-dihydroquinolin-2(1H)-one and its positional isomers (e.g., 6-Bromo and 8-Fluoro analogs)—have garnered significant attention. The strategic placement of a halogen atom drastically alters the molecule's electronic distribution, lipophilicity, and steric profile. This guide provides an objective, data-driven comparison of the biological activities of 3-Bromo-3,4-dihydroquinolin-2(1H)-one analogs, focusing on their efficacy as kinase inhibitors and their structure-activity relationships (SAR) [2].

Mechanistic Rationale & Target Profiling

The biological activity of quinolinone analogs is highly dependent on their substitution patterns. Recent computational and in vitro evaluations have highlighted the potential of 3,4-dihydroquinolin-2(1H)-one derivatives as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, a critical target in Glioblastoma Multiforme (GBM) therapy [3].

  • 3-Bromo Substitution: The bromine atom at the 3-position is adjacent to the lactam carbonyl. This electron-withdrawing group increases the acidity of the lactam N-H, strengthening critical hydrogen bonds with hinge region residues (such as Asp1046 and Glu885) in the VEGFR2 ATP-binding pocket.

  • 6-Bromo and 6-Acetyl Substitutions: Substitutions at the 6-position project into the solvent-exposed region or hydrophobic sub-pockets. While 6-Bromo analogs show strong kinase affinity, 6-Acetyl derivatives exhibit distinct anti-inflammatory and antimicrobial properties by modulating different cellular pathways [4].

  • 8-Fluoro Substitution: The highly electronegative fluorine at the 8-position modulates the basicity of the quinolinone nitrogen, improving metabolic stability and altering blood-brain barrier (BBB) penetration dynamics for CNS applications [1].

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR2 Kinase Ligand->Receptor Activates Pathway Downstream Signaling (PI3K/AKT, MAPK) Receptor->Pathway Phosphorylation Inhibitor 3-Bromo Analog Inhibitor->Receptor Competitive Inhibition Outcome Angiogenesis & Tumor Proliferation Pathway->Outcome Promotes

VEGFR2 signaling pathway and competitive inhibition by 3-bromo-3,4-dihydroquinolin-2(1H)-one analogs.

Quantitative Comparative Data

To objectively evaluate the performance of these analogs, the following table synthesizes quantitative data regarding their target affinity, cellular efficacy, and physicochemical properties. Data is benchmarked against Temozolomide (TMZ), the standard-of-care for GBM [3].

Compound AnalogTarget Affinity (VEGFR2 IC₅₀)U87-MG Cell Viability (IC₅₀)ClogPPrimary Biological Activity
3-Bromo-3,4-dihydroquinolin-2(1H)-one 4.80 μM8.15 μM2.45Kinase Inhibition (Anti-cancer)
6-Bromo-3,4-dihydroquinolin-2(1H)-one 5.12 μM9.30 μM2.50Kinase Inhibition (Anti-cancer)
8-Fluoro-3,4-dihydroquinolin-2(1H)-one > 20.0 μM> 50.0 μM1.85CNS Receptor Modulation
6-Acetyl-3,4-dihydroquinolin-2(1H)-one N/A> 100 μM1.60Anti-inflammatory / Antimicrobial
Temozolomide (TMZ Control) N/A92.90 μM-0.28DNA Alkylation (Anti-cancer)

Note: The brominated analogs demonstrate markedly higher efficacy against U87-MG glioblastoma cells compared to the TMZ control, driven by their potent VEGFR2 inhibition.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay This assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format to quantify kinase activity.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: MgCl₂ is an essential cofactor for ATP binding. Brij-35 prevents non-specific binding of the hydrophobic brominated analogs to the microplate walls.

  • Reducing Environment: Add 2 mM Dithiothreitol (DTT) to the buffer immediately before use.

    • Causality: DTT maintains the catalytic cysteine residues of VEGFR2 in a reduced state, preventing oxidative inactivation of the enzyme.

  • Compound Incubation: Dispense 3-Bromo-3,4-dihydroquinolin-2(1H)-one analogs (serially diluted in DMSO) into a 384-well plate. Add recombinant VEGFR2 enzyme and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to the initiation of the catalytic reaction.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent

    
     (e.g., 10 μM) and a biotinylated peptide substrate.
    
    • Causality: Setting ATP at its

      
       ensures that the assay is highly sensitive to competitive inhibitors (like the quinolinone analogs) while maintaining a robust signal window.
      
  • System Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and Staurosporine (positive control).

    • Causality: A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed inhibition is statistically significant and not due to assay drift.

Protocol 2: U87-MG Glioblastoma Cell Viability Assay (MTT)

  • Cell Seeding: Seed U87-MG cells at a density of 5,000 cells/well in a 96-well plate and incubate overnight.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 72-hour treatment. Over-confluence leads to contact inhibition, which artificially lowers the metabolic rate and skews IC₅₀ results.

  • Treatment: Treat cells with varying concentrations of the analogs (0.1 μM to 100 μM). Maintain a final DMSO concentration of 0.1% across all wells.

    • Causality: Standardizing the DMSO concentration normalizes vehicle toxicity, ensuring that cell death is solely attributable to the compound's biological activity.

  • Readout & Validation: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Use untreated cells as the 100% viability baseline and cell-free wells as the background blank.

Assay_Workflow Prep Compound Preparation (DMSO Stock & Dilution) Incubate Enzyme/Cell Incubation (VEGFR2 / U87-MG) Prep->Incubate Transfer to Assay Plate Readout Assay Readout (TR-FRET / Absorbance) Incubate->Readout Add Detection Reagent Analysis Data Analysis (Non-linear Regression) Readout->Analysis Extract Raw Data Validation Assay Validation (Z'-factor > 0.6) Analysis->Validation Quality Control

Standardized high-throughput screening workflow for evaluating quinolinone analog bioactivity.

Conclusion

The 3-Bromo-3,4-dihydroquinolin-2(1H)-one scaffold represents a highly tunable pharmacophore. While 8-Fluoro and 6-Acetyl analogs are better suited for CNS and anti-inflammatory applications respectively, the brominated derivatives exhibit profound kinase inhibitory activity. By leveraging the electron-withdrawing properties of bromine at the 3-position, researchers can optimize hydrogen bonding within the VEGFR2 active site, offering a promising avenue for the development of next-generation anti-angiogenic therapeutics.

References

  • 6-Bromo-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information (PubChem). [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Semantic Scholar. [Link]

Validation

High-Resolution Analytical Validation of 3-Bromo-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide

For researchers and drug development professionals, the structural validation of halogenated heterocycles demands rigorous analytical precision. 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4)[1] is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural validation of halogenated heterocycles demands rigorous analytical precision. 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4)[1] is a critical synthetic intermediate frequently utilized in the development of atypical antipsychotics and cardiovascular agents[2][3]. The presence of the bromine atom at the C3 position not only activates the molecule for downstream cross-coupling and nucleophilic substitution but also introduces a chiral center that complicates its spectroscopic profile.

This guide objectively compares the performance of competing analytical platforms—High-Field vs. Benchtop NMR and GC-MS vs. LC-HRMS —to establish a self-validating framework for confirming the structural integrity and purity of this specific compound.

Analytical Validation Workflow

The following diagram illustrates the parallel analytical pathways required to definitively validate the synthesized or commercially procured target analyte.

G A 3,4-dihydroquinolin-2(1H)-one (Precursor) B Bromination (C3-Substitution) A->B C 3-Bromo-3,4-dihydroquinolin-2(1H)-one (Target Analyte) B->C D NMR Spectroscopy (Structural Elucidation) C->D E Mass Spectrometry (Molecular Weight & Formula) C->E F High-Field (600 MHz) Precise J-coupling & Resolution D->F G Benchtop (80 MHz) Rapid QA/QC Screening D->G H LC-HRMS (ESI+) Exact Mass Confirmation E->H I GC-MS (EI) Isotope Pattern & Fragmentation E->I

Analytical validation workflow for 3-Bromo-3,4-dihydroquinolin-2(1H)-one.

NMR Spectroscopy: High-Field (600 MHz) vs. Benchtop (80 MHz)

Nuclear Magnetic Resonance (NMR) is the gold standard for elucidating the regiochemistry of the bromination. However, the choice of magnetic field strength drastically impacts data interpretation[4][5].

The Causality of Spectral Dispersion

The substitution of bromine at C3 generates a stereocenter, rendering the adjacent C4 methylene protons diastereotopic.

  • High-Field (600 MHz): The chemical shift dispersion (

    
    ) is significantly larger than the scalar coupling constant (
    
    
    
    ). This results in a clear, first-order ABX spin system . The C3 proton appears as a distinct doublet of doublets (dd), and the two C4 protons resolve into separate, quantifiable multiplets.
  • Benchtop (80 MHz): The

    
     ratio decreases drastically. This induces second-order strong coupling effects (the "roofing effect"), causing the C3 and C4 signals to collapse into a complex, overlapping multiplet[6]. While benchtop NMR is highly cost-effective for rapid QA/QC and confirming the absence of gross impurities, it lacks the resolving power required for absolute de novo structural elucidation of diastereotopic systems.
    
Data Presentation: 1H NMR Spectral Comparison
Structural FeatureHigh-Field NMR (600 MHz, CDCl₃)Benchtop NMR (80 MHz, CDCl₃)Performance Verdict
Lactam NH ~8.60 ppm (1H, br s)~8.6 ppm (1H, br s)Equivalent. Both detect the exchangeable proton clearly in anhydrous CDCl₃.
Aromatic Ring (C5-C8) 6.80 - 7.30 ppm (4H, m)6.7 - 7.4 ppm (4H, m)High-Field Superior. Benchtop shows severe peak overlap; High-Field resolves individual ortho/meta couplings.
C3-H (CH-Br) ~4.65 ppm (1H, dd, J = 8.2, 5.5 Hz)~4.6 - 4.8 ppm (1H, m)High-Field Superior. Critical for proving C3 substitution via exact J-coupling values.
C4-H₂ (Diastereotopic) ~3.35 ppm (1H, dd), ~3.55 ppm (1H, dd)~3.2 - 3.7 ppm (2H, m)High-Field Superior. Benchtop cannot resolve the diastereotopic splitting.

Mass Spectrometry: GC-MS (EI) vs. LC-HRMS (ESI+)

Mass spectrometry provides orthogonal validation to NMR. The presence of bromine offers a unique, self-validating isotopic signature: naturally occurring bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br.

Ionization Causality and Isotopic Validation
  • GC-MS (Electron Ionization, 70 eV): EI is a "hard" ionization technique. It strips an electron to form a radical cation (

    
    ). For 3-Bromo-3,4-dihydroquinolin-2(1H)-one, GC-MS will display a distinct molecular ion doublet at m/z 225 and 227 of equal intensity. Furthermore, the hard ionization forces predictable fragmentation, specifically the loss of a bromine radical (
    
    
    
    = -79/-81) to yield a stable base peak at m/z 146, followed by the loss of carbon monoxide (
    
    
    = -28) from the lactam ring.
  • LC-HRMS (Electrospray Ionization, ESI+): ESI is a "soft" ionization technique that generates protonated adducts (

    
    ). High-Resolution MS (e.g., Q-TOF or Orbitrap) provides the exact mass down to four decimal places (e.g., 225.9862 Da for the ⁷⁹Br isotope). This confirms the absolute elemental formula (C₉H₈BrNO) but yields minimal fragmentation without applying targeted collision-induced dissociation (MS/MS).
    
Data Presentation: MS Platform Comparison
ParameterGC-MS (EI, Quadrupole)LC-HRMS (ESI+, Q-TOF)Analytical Utility
Primary Ion

at m/z 225 / 227

at m/z 225.9862 / 227.9842
LC-HRMS confirms exact elemental composition; GC-MS confirms nominal mass.
Isotope Pattern 1:1 ratio (Strictly observed)1:1 ratio (Strictly observed)Both platforms act as a self-validating check for mono-bromination.
Key Fragments m/z 146 (

), 118 (

)
Minimal (unless MS/MS is applied)GC-MS is superior for structural fingerprinting via fragmentation pathways.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate internal checks that must be passed before data is accepted.

Protocol A: NMR Acquisition & System Suitability
  • Sample Preparation: Dissolve 15 mg of 3-Bromo-3,4-dihydroquinolin-2(1H)-one in 0.6 mL of anhydrous CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS). Causality: Anhydrous solvent prevents the rapid exchange and disappearance of the lactam NH proton.

  • System Suitability (Linewidth Check): Prior to acquisition, measure the Full Width at Half Maximum (FWHM) of the TMS peak[7].

    • Validation Gate: The FWHM must be < 0.6 Hz for benchtop and < 0.2 Hz for high-field. If it fails, the magnetic field is inhomogeneous; re-shim the instrument.

  • Acquisition:

    • High-Field: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • Benchtop: Acquire 128 scans to compensate for lower sensitivity and signal-to-noise ratio at 80 MHz[8].

  • Processing: Apply a 0.3 Hz exponential line broadening function, zero-fill to 64K points, and perform Fourier transformation. Phase and baseline correct manually.

Protocol B: GC-MS Isotopic Validation
  • Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade Dichloromethane (DCM).

  • Chromatography: Inject 1 µL (split ratio 50:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 100°C to 280°C at 15°C/min.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Scan range: m/z 50 to 350.

  • Self-Validation Check: Extract the chromatogram at m/z 225 and 227.

    • Validation Gate: Integrate both peaks in the mass spectrum. The area ratio of m/z 225 to 227 must fall between 0.95 and 1.05. A deviation indicates isobaric interference (a co-eluting impurity) or degradation, invalidating the run.

Conclusion & Recommendations

For the spectroscopic validation of 3-Bromo-3,4-dihydroquinolin-2(1H)-one, no single platform provides a complete picture without compromise.

  • For initial structural proof and publication-grade data: The combination of High-Field NMR (to map the diastereotopic C4 protons) and LC-HRMS (for exact mass formula confirmation) is mandatory.

  • For routine synthesis monitoring and QA/QC: The combination of Benchtop NMR and GC-MS provides a highly efficient, cost-effective, and self-validating workflow. The GC-MS fragmentation perfectly compensates for the benchtop NMR's lack of resolution by definitively proving the presence and position of the bromine atom.

References

  • 3-BroMo-3,4-dihydroquinolin-2(1H)-one Chemical Properties and CAS Data. ChemBK. Available at: [Link]

  • Validation of benchtop NMR-based quantification in comparison to high-field NMR. ChemRxiv. Available at:[Link]

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis. ResearchGate. Available at:[Link]

  • Benchtop (60 MHz) proton NMR spectroscopy for quantification: Comparison with high field NMR. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-Bromo-3,4-dihydroquinolin-2(1H)-one

Introduction: Beyond the Primary Target The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Primary Target

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives have shown promise as inhibitors of critical cancer targets like VEGFR2 and Hsp90.[4][5] When a novel derivative such as 3-Bromo-3,4-dihydroquinolin-2(1H)-one emerges, the immediate focus is often its potency against the intended primary target. However, a comprehensive understanding of its selectivity profile—or lack thereof—is paramount for its successful development as a therapeutic agent or a chemical probe.

Assessing cross-reactivity is not merely an exercise in identifying potential liabilities; it is a critical step in de-risking a compound, understanding its mechanism of action, and potentially uncovering novel therapeutic applications (polypharmacology). This guide provides a tiered, field-proven framework for researchers to systematically evaluate the selectivity of 3-Bromo-3,4-dihydroquinolin-2(1H)-one, moving from broad, unbiased screening to specific, quantitative validation in physiologically relevant models. Our approach is grounded in self-validating protocols that prioritize data integrity and actionable insights.

The Assessment Workflow: A Tiered Strategy

A robust selectivity assessment follows a logical progression from a wide-net, discovery-oriented approach to highly focused, quantitative validation. This tiered strategy ensures that resources are used efficiently, focusing only on the most relevant potential off-targets.

G cluster_0 Tier 1: Unbiased Discovery cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Final Analysis T1 Proteome-Wide Screen (e.g., CETSA® with Mass Spec) T2_Kinase In Vitro Kinase Assays (IC50 Determination) T1->T2_Kinase Identified 'Hits' T2_Receptor Receptor Binding Assays (Ki Determination) T1->T2_Receptor Identified 'Hits' T3 Live-Cell Target Engagement (e.g., NanoBRET®) T2_Kinase->T3 Validated Off-Targets T2_Receptor->T3 Validated Off-Targets T4 Selectivity Profile & Scoring T3->T4 Cellular IC50 / Ki G CETSA_Hits Tier 1 Hits (e.g., Kinase A, GPCR B) Decision Target Class? CETSA_Hits->Decision Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 Decision->Kinase_Assay Kinase Binding_Assay Radioligand Binding Assay Determine Ki Decision->Binding_Assay Receptor/Other Validated Validated Off-Targets Proceed to Tier 3 Kinase_Assay->Validated Binding_Assay->Validated G Compound 3-Bromo-3,4-dihydroquinolin-2(1H)-one Primary Target IC50: 50 nM OffTargetA Off-Target A (Kinase) Biochemical IC50: 850 nM Cellular IC50: 1200 nM Selectivity: 17-24x Compound->OffTargetA Inhibits OffTargetB Off-Target B (GPCR) Binding Ki: 2500 nM Selectivity: 50x Compound->OffTargetB Binds OffTargetC OffTargetC Compound->OffTargetC Negligible Interaction

Sources

Safety & Regulatory Compliance

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